FK-506-13C,D2 (Major) (Tacrolimus)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C44H69NO12 |
|---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1/i1+1D2 |
InChI Key |
QJJXYPPXXYFBGM-IZJLAASTSA-N |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Historical Context of Tacrolimus Discovery and Its Significance in Immunosuppressive Research
Tacrolimus (B1663567) was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) from a soil sample containing the bacterium Streptomyces tsukubaensis found in the Tsukuba region of Japan. drugbank.comchemicalbook.commdpi.com This discovery was the result of extensive screening of fermentation products aimed at identifying new immunosuppressive agents. mdpi.comnih.gov The initial development, under the code name FK-506, revealed its potent immunosuppressive properties, which were found to be significantly greater than those of the then-standard cyclosporine. nih.govnih.gov
The first human administration of Tacrolimus occurred on March 1, 1989, to a liver transplant patient. pitt.edu Subsequent clinical trials demonstrated its efficacy in preventing organ rejection, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1994 for liver transplantation. pitt.eduwikipedia.org Its indications were later expanded to include other solid organ transplants. nih.gov The introduction of Tacrolimus revolutionized the field of transplantation by reducing the rates of acute and chronic rejection and improving long-term graft survival. nih.govnih.gov Its success spurred further research into its mechanism of action and its potential applications in treating various autoimmune disorders. marketresearchintellect.commdpi.com
Role of Tacrolimus As a Macrolide in Chemical Biology Investigations
Elucidation of the Natural Production of Tacrolimus
The journey to understanding Tacrolimus biosynthesis began with the discovery of its microbial source and the subsequent unraveling of its unique molecular assembly line.
Microbial Origin: Streptomyces tsukubaensis Fermentation Broths
Tacrolimus was first discovered in the fermentation broths of Streptomyces tsukubaensis No. 9993, a soil bacterium isolated near Tsukuba, Japan. oup.comwikipedia.org This discovery marked the identification of the first macrolide immunosuppressant. mdpi.com The parental strain, now known as S. tsukubaensis NRRL 18488, is the progenitor of most strains used for the industrial production of this vital drug. mdpi.com While chemical synthesis is possible, it is not commercially viable due to low efficiency and high costs, making fermentation the primary method of production. mdpi.com
Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) System Architecture
The biosynthesis of Tacrolimus is a remarkable example of a hybrid metabolic pathway, combining a Type I Polyketide Synthase (PKS) system with a Nonribosomal Peptide Synthetase (NRPS) system. wikipedia.orgresearchgate.net The core structure of Tacrolimus is assembled by this hybrid system, which consists of ten PKS modules and one NRPS module. wikipedia.org These modules are large, multifunctional enzymes that sequentially add and modify building blocks to create the complex macrolide structure. researchgate.net The PKS components are responsible for assembling the polyketide backbone, while the NRPS module incorporates a pipecolic acid residue, a non-proteinogenic amino acid derived from L-lysine. frontiersin.org
Genetic Basis of FK-506 Biosynthesis
The intricate enzymatic machinery for Tacrolimus production is encoded within a specific set of genes, the characterization of which has been pivotal for understanding and manipulating its biosynthesis.
Identification and Characterization of the fkb Gene Clusters
The genes responsible for Tacrolimus biosynthesis are organized into a cluster known as the fkb gene cluster. wikipedia.org This cluster contains all the necessary genetic information for the synthesis of the starter unit, the extender units, the PKS/NRPS machinery, and the post-PKS tailoring enzymes. oup.comnih.gov The entire biosynthetic gene cluster has been characterized from several producing strains, facilitating detailed genetic and biochemical studies. oup.com The fkb cluster comprises 19 identified genes, including fkbQ, fkbN, fkbM, fkbD, fkbA, fkbP, fkbO, fkbB, fkbC, fkbL, fkbK, fkbJ, fkbI, fkbH, fkbG, allD, allR, allK, and allA. wikipedia.org
Specific Enzymatic Components and Their Respective Roles
Several key enzymes within the fkb cluster play crucial roles in the biosynthesis of Tacrolimus.
FkbO : This enzyme catalyzes the first committed step in the formation of the starter unit for Tacrolimus biosynthesis. nih.govbohrium.com It possesses chorismatase activity, converting chorismate, a product of the shikimate pathway, into (4R,5R)-4,5-dihydroxycyclohexa-1,5-dienecarboxylic acid. nih.govbohrium.com This discovery identified a new family of enzymes that act on chorismate. nih.gov
allA, allK, allR, allD : This subcluster of genes is responsible for the biosynthesis of the unusual extender unit, allylmalonyl-CoA. nih.govacs.org This is a critical step that differentiates Tacrolimus from its close analogue, ascomycin (B1665279) (FK-520), which incorporates an ethylmalonyl-CoA unit instead. nih.gov The all gene products, including a unique PKS, work together to produce the allyl group found at the C21 position of the Tacrolimus backbone. acs.orgnih.gov Specifically, AllA contains the ketosynthase and acyltransferase domains, AllR is a crotonyl-CoA reductase/carboxylase homolog, and AllD is an acyl-ACP dehydrogenase. acs.org The deletion of allR disrupts the production of allylmalonyl-CoA, and consequently, FK-506. nih.gov
Precursor Molecules and Extender Unit Incorporation
The assembly of the Tacrolimus molecule relies on the incorporation of a specific starter unit and several extender units, the availability of which can be a limiting factor in production.
The biosynthesis of the Tacrolimus core begins with a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit, which is derived from chorismate. oup.comnih.gov The polyketide chain is then elongated through the sequential addition of various extender units by the PKS modules. nih.gov These extender units include four molecules of malonyl-CoA, five molecules of methylmalonyl-CoA, and one molecule of the unique allylmalonyl-CoA. wikipedia.org
The incorporation of these precursors is a highly regulated process. For instance, the acyltransferase (AT) domain of module 4 (AT4) of the PKS has been shown to have broad substrate specificity, allowing for the incorporation of different extender units at the C21 position. nih.gov This flexibility has been exploited in mutasynthesis experiments to create novel Tacrolimus analogues. nih.gov The final step in the formation of the macrocycle involves the NRPS module, FkbP, which incorporates L-pipecolic acid and catalyzes the cyclization of the linear precursor. wikipedia.org Following cyclization, the pre-tacrolimus molecule undergoes further modifications, known as post-PKS tailoring steps, including oxidations and methylations by enzymes like FkbM and FkbD, to yield the biologically active Tacrolimus. wikipedia.org
Table 1: Key Genes in the fkb Cluster and Their Functions
| Gene | Encoded Enzyme/Protein | Function in Tacrolimus Biosynthesis |
|---|---|---|
| fkbA, fkbB, fkbC | Polyketide Synthases (PKS) | Catalyze the 10 elongation steps of the polyketide chain. nih.gov |
| fkbO | Chorismatase | Catalyzes the formation of the DHCHC starter unit from chorismate. nih.govresearchgate.net |
| fkbP | Nonribosomal Peptide Synthetase (NRPS) | Incorporates L-pipecolic acid and cyclizes the molecule. wikipedia.orgfrontiersin.org |
| fkbL | Involved in the synthesis of L-pipecolic acid from L-lysine. wikipedia.org | |
| fkbM | Methyltransferase | Methylates the alcohol group of the DHCHC starter unit. wikipedia.org |
| fkbD | Responsible for oxidation at the C9 position. wikipedia.org |
Table 2: Precursor and Extender Units in Tacrolimus Biosynthesis
| Molecule | Type | Origin | Number of Molecules |
|---|---|---|---|
| 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) | Starter Unit | Chorismate (Shikimate Pathway) | 1 |
| Malonyl-CoA | Extender Unit | 4 | |
| Methylmalonyl-CoA | Extender Unit | 5 | |
| Allylmalonyl-CoA | Extender Unit | 1 |
Post-PKS Tailoring Modifications and their Biological Significance
After the macrolactone ring is formed by the PKS/NRPS machinery, the resulting pre-tacrolimus molecule undergoes a series of tailoring modifications. researchgate.netwikipedia.org These enzymatic alterations are crucial for the final structure and potent biological activity of tacrolimus. nih.gov The tailoring steps include oxidations and the addition of methyl groups via S-adenosyl methionine. wikipedia.org The cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are primarily responsible for the metabolism of tacrolimus, which can be considered a form of post-biosynthetic modification in a broader sense. researchgate.netnih.gov The specific modifications at various positions on the tacrolimus scaffold are critical for its immunosuppressive and antifungal activities. acs.org For instance, modifications at the C-9 and C-21 positions have been shown to be critical for separating the immunosuppressive and antifungal activities of tacrolimus analogs. acs.org
Biosynthetic Pathway Engineering for Analog Generation
The intricate biosynthetic pathway of tacrolimus offers numerous opportunities for genetic manipulation to create novel analogs with potentially improved therapeutic properties. nih.gov Combinatorial biosynthesis, which involves the targeted modification of biosynthetic genes, has emerged as a powerful alternative to the challenging chemical synthesis of tacrolimus derivatives. nih.gov
Mutational Biosynthesis Strategies for Novel FK-506 Derivatives
Mutational biosynthesis is a powerful technique that involves blocking the production of a natural precursor and feeding the mutant strain with synthetic analogs of that precursor. nih.gov A key target for this approach in tacrolimus biosynthesis is the fkbO gene, which is responsible for producing the DHCHC starter unit. nih.gov By creating an in-frame deletion mutant of fkbO, researchers have successfully incorporated alternative cyclic carboxylic acids into the tacrolimus backbone. nih.gov For example, feeding trans-4-hydroxycyclohexanecarboxylic acid and 3-hydroxybenzoic acid to an fkbO mutant resulted in the production of 31-desmethoxytacrolimus and TC-225, respectively. nih.gov Similarly, creating a mutant in the tcsB gene, which is involved in allylmalonyl-CoA synthesis, and feeding it with 4-methylpentanoic acid and 4-fluorocrotonic acid led to the production of 36-methyl-FK506 and 36-fluoro-FK520, both of which exhibited neurite outgrowth activity. nih.govnih.gov
Introduction of Diverse Moieties through Acyltransferase Domain Engineering
The acyltransferase (AT) domains of the PKS modules are responsible for selecting and loading the extender units onto the growing polyketide chain. acs.orgnih.gov The AT domain of the fourth module of FkbB (AT4FkbB) is particularly interesting as it recognizes the unusual allylmalonyl extender unit. acs.orgnih.gov The relaxed substrate specificity of certain AT domains can be exploited to introduce novel chemical moieties into the tacrolimus structure. acs.org By feeding unnatural extender units in the form of N-acetylcysteamine (SNAC) esters, which mimic the natural coenzyme-A-activated extender units, researchers have successfully generated C21-modified FK-506 analogs. acs.org A notable achievement in this area is the development of a chemobiosynthetic process for the production of a C21-propargyl-FK506 analog. acs.org This analog, containing a terminal alkyne group, opens up possibilities for "click chemistry" reactions, allowing for the attachment of a wide range of molecules to the tacrolimus scaffold. acs.org
Application of CRISPR-based Gene Editing in Tacrolimus Biosynthesis Research
The precision of CRISPR-Cas9 and its derivatives, including nuclease-dead Cas9 (dCas9) for transcriptional regulation (CRISPRi for interference and CRISPRa for activation), has enabled targeted genetic modifications within the Tacrolimus biosynthetic gene cluster (fkb cluster). These modifications aim to overcome production bottlenecks, redirect metabolic flux towards the desired product, and create novel derivatives of the parent compound.
One significant challenge in the efficient production of Tacrolimus is the complex regulatory network governing its biosynthesis and the presence of rare codons within the gene cluster that can impede translation. A recent study highlighted the power of CRISPR-Cas9 in addressing this issue. Researchers identified a rare TTA codon within the allK gene, which is crucial for the biosynthesis of allylmalonyl-CoA, a key precursor for Tacrolimus. This rare codon was shown to cause ribosome pausing, thereby limiting the rate of protein synthesis and, consequently, Tacrolimus production. By employing the CRISPR-Cas9 system, the TTA codon was precisely replaced with a more common leucine-encoding codon, CTC. This single nucleotide substitution resulted in the relief of the ribosome pausing and a notable improvement in the yield of FK506. nih.gov
Furthermore, CRISPR-based editing has been instrumental in the generation of novel Tacrolimus analogs with tailored bioactivities. In a targeted approach, the acyltransferase (AT) domains within modules 7 and 8 of the Tacrolimus PKS were edited using CRISPR. These domains are responsible for the incorporation of methoxy (B1213986) groups at positions C13 and C15 of the macrolide ring, which are thought to be significant for the compound's immunosuppressive activity. By modifying these domains, researchers successfully generated analogs such as 15-desmethoxy FK506. This novel compound exhibited a desirable profile, retaining the ability to bind to FKBP12, which is important for certain therapeutic effects, while showing reduced inhibition of calcineurin, the primary mechanism behind its immunosuppressive side effects. nih.gov
The table below summarizes key research findings on the application of CRISPR-based gene editing in Tacrolimus biosynthesis:
| CRISPR Application | Target Gene/Region | Modification | Organism | Outcome | Reference |
| Codon Optimization | allK gene | Replacement of rare TTA codon with CTC | Streptomyces tsukubaensis | Increased FK506 production | nih.gov |
| Analog Generation | Acyltransferase (AT) domains in modules 7 and 8 of the fkb cluster | Gene editing to alter substrate specificity | Streptomyces tsukubaensis | Production of 15-desmethoxy FK506 with altered bioactivity | nih.gov |
While the direct application of CRISPRi to suppress competing pathways and CRISPRa to activate the entire fkb cluster for enhanced Tacrolimus production is still an emerging area of research, the foundational studies using CRISPR-Cas9 for precise editing and codon optimization demonstrate the immense potential of these technologies. The ability to make targeted and efficient genetic modifications paves the way for more sophisticated metabolic engineering strategies. Future research will likely focus on multiplexed gene editing to simultaneously address multiple bottlenecks in the biosynthetic pathway, as well as the use of CRISPRi and CRISPRa to fine-tune gene expression for optimal Tacrolimus yields and the creation of a diverse library of novel analogs for drug discovery.
Molecular Mechanisms of Action of Tacrolimus Fk 506 in Cellular Regulation
Immunophilin Binding and Complex Formation
The immunosuppressive activity of Tacrolimus (B1663567) is initiated by its binding to a specific intracellular receptor, setting in motion a cascade of events that ultimately suppresses the immune response.
High-Affinity Interaction with FK506 Binding Protein 12 (FKBP-12)
Tacrolimus exerts its effects by first forming a complex with an intracellular protein, or immunophilin, known as FK506 binding protein 12 (FKBP-12). nih.govwikipedia.orgdrugbank.comwikipedia.orgnih.govwikipedia.org FKBP-12 is a small, highly conserved 12 kDa protein that possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in the proper folding of proteins. patsnap.compatsnap.com Tacrolimus binds with high affinity to a hydrophobic cleft in FKBP-12, which also serves as the active site for its PPIase function. wikipedia.orgnih.gov This binding event is a crucial first step, as neither Tacrolimus nor FKBP-12 alone can inhibit the downstream target, calcineurin. nih.govinvivogen.com The formation of this complex creates a new molecular surface that is capable of interacting with and inhibiting calcineurin. wikipedia.orgdrugbank.com
Structural Dynamics and Energetics of the FKBP12-Tacrolimus Complex Formation
The formation of the FKBP12-Tacrolimus complex is a thermodynamically favorable process driven primarily by hydrophobic interactions. nih.gov The Tacrolimus molecule fits snugly into the hydrophobic pocket of FKBP-12. wikipedia.org Mutational analyses have revealed that specific amino acid residues within this pocket, such as Trp59 and Phe99, are critical for maintaining a high binding affinity for Tacrolimus. nih.gov While hydrogen bonds are also involved, the hydrophobic interactions are the dominant force stabilizing the complex. nih.gov The binding of Tacrolimus to FKBP-12 induces a conformational change in the protein, creating the composite surface necessary for calcineurin inhibition. nih.govpnas.org This structural alteration is essential for the subsequent interaction with calcineurin.
Calcineurin Phosphatase Inhibition
The FKBP12-Tacrolimus complex acts as a potent and specific inhibitor of calcineurin, a key enzyme in the T-cell activation pathway.
Allosteric Modulation and Inhibition of Calcineurin Activity by the FKBP12-Tacrolimus Complex
Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase. invivogen.comyoutube.comyoutube.com The FKBP12-Tacrolimus complex does not bind to the active site of calcineurin. rcsb.org Instead, it binds to a distinct site on the calcineurin A subunit, physically obstructing the access of macromolecular substrates to the active site. rcsb.org This allosteric inhibition effectively blocks the phosphatase activity of calcineurin. nih.govwikipedia.orgwikipedia.orgnih.gov The formation of this ternary complex, consisting of calcineurin, FKBP-12, and Tacrolimus, is the pivotal event leading to immunosuppression. nih.gov
| Component | Function | Interaction with Tacrolimus |
|---|---|---|
| Tacrolimus (FK-506) | Immunosuppressive drug | Binds to FKBP-12 |
| FKBP-12 | Immunophilin with PPIase activity | Forms a complex with Tacrolimus |
| Calcineurin | Ca2+/calmodulin-dependent phosphatase | Inhibited by the FKBP12-Tacrolimus complex |
Downstream Consequences on Nuclear Factor of Activated T-cells (NFAT) Dephosphorylation and Nuclear Translocation
In activated T-cells, an increase in intracellular calcium leads to the activation of calcineurin. wikipedia.orgyoutube.com Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. wikipedia.orgnih.govnih.govsigmaaldrich.comresearchgate.net This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus. youtube.comnih.govnih.govsigmaaldrich.comresearchgate.net By inhibiting calcineurin, the FKBP12-Tacrolimus complex prevents the dephosphorylation of NFAT. wikipedia.orgwikipedia.org As a result, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus to activate gene transcription. nih.govnih.govsigmaaldrich.comresearchgate.net
Inhibition of Interleukin-2 (B1167480) (IL-2) and Other Cytokine Gene Transcription
Once in the nucleus, NFAT plays a critical role in upregulating the expression of genes encoding various cytokines and other molecules essential for a robust immune response. nih.govwikipedia.orgsigmaaldrich.com The most prominent of these is Interleukin-2 (IL-2), a potent T-cell growth factor that promotes the proliferation and differentiation of T-cells. invivogen.comnih.gov By preventing the nuclear translocation of NFAT, Tacrolimus effectively blocks the transcription of the IL-2 gene, thereby halting the T-cell activation cascade. nih.govwikipedia.orgdrugbank.compatsnap.comyoutube.com In addition to IL-2, Tacrolimus also suppresses the production of a range of other pro-inflammatory cytokines.
| Cytokine | Function | Effect of Tacrolimus |
|---|---|---|
| Interleukin-2 (IL-2) | T-cell proliferation and differentiation | Inhibited |
| Interferon-gamma (IFN-γ) | Pro-inflammatory, activates macrophages | Inhibited |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory, involved in systemic inflammation | Inhibited |
| Interleukin-4 (IL-4) | Promotes Th2 cell differentiation | Inhibited |
| Interleukin-5 (IL-5) | Eosinophil activation and survival | Inhibited |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Stimulates production of granulocytes and monocytes | Inhibited |
Modulation of Other Intracellular Signaling Pathways
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Cascades: JNK, p38, and ERK Pathways
Tacrolimus has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com The primary MAPK pathways affected by tacrolimus are the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.
Research indicates that tacrolimus can suppress the calcineurin-independent activation pathways for JNK and p38. invivogen.com Specifically, in Jurkat T-cell lines, tacrolimus has been demonstrated to inhibit the p38 MAPK pathway, which is a key player in T-cell activation. eur.nlresearchgate.net This inhibitory effect is dose-dependent. eur.nlnih.gov For instance, in vitro studies have shown that tacrolimus at a concentration of 10 ng/mL can inhibit p38 MAPK phosphorylation in CD3+, CD4+, and CD8+ T cells. eur.nl Furthermore, tacrolimus has been observed to strongly inhibit the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of p38 MAP kinase in human colonic myofibroblasts. nih.gov This suppression of p38 activation is a key mechanism by which tacrolimus inhibits the expression of certain chemokines. nih.gov While the primary focus has been on JNK and p38, the ERK pathway is also a major MAPK pathway involved in cellular signaling. nih.gov
Table 1: Effect of Tacrolimus on p38 MAPK Phosphorylation in T-cells
| Cell Type | Inhibition of p38 MAPK Phosphorylation | Tacrolimus Concentration |
|---|---|---|
| CD3+ T cells | ~27% | 10 ng/mL |
| CD4+ T cells | ~26% | 10 ng/mL |
| CD8+ T cells | ~34% | 10 ng/mL |
Data sourced from in vitro studies on human T cells. eur.nl
Impact on the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Activation Cascade
Tacrolimus also exerts an influence on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. nih.gov Studies have shown that tacrolimus can inhibit the activation of NF-κB. nih.govfda.gov This inhibition can occur through at least two potential mechanisms. One proposed mechanism is that tacrolimus, by inhibiting calcineurin, prevents it from inactivating the cytoplasmic inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB. nih.gov
Another mechanism suggests that tacrolimus can suppress NF-κB by inducing the unfolded protein response (UPR). nih.gov This induction leads to the upregulation of C/EBP family members, such as C/EBPbeta and CHOP, which in turn can attenuate TNF-α-triggered NF-κB activation. nih.gov The suppression of NF-κB is significant as this transcription factor is crucial for T-cell development, activation, and survival. nih.gov
Effects on the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a vital signaling cascade that governs cell growth, proliferation, and survival. Tacrolimus has been found to inhibit this pathway. nih.gov Specifically, research has demonstrated that tacrolimus can decrease the mRNA expression levels of PI3K, Akt, and mTOR. nih.gov
While it may not significantly affect the total protein levels of PI3K, Akt, and mTOR, tacrolimus has been shown to significantly inhibit the phosphorylation of Akt and mTOR. nih.gov This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which tacrolimus can induce apoptosis and inhibit insulin (B600854) release in pancreatic β cells. nih.gov It is important to note that other immunosuppressants, like rapamycin (sirolimus), also target the mTOR pathway, forming a complex with FKBP12 to inhibit mTORC1. nih.gov
Broader Cellular Immunomodulatory Mechanisms
The immunomodulatory effects of tacrolimus extend to the direct and indirect regulation of key immune cells, primarily T and B lymphocytes.
Suppression of T-lymphocyte Activation and Proliferation
A primary and well-established mechanism of tacrolimus is the potent suppression of T-lymphocyte activation and proliferation. nih.govapexbt.com This is achieved through the inhibition of calcineurin, which is a critical enzyme in T-cell receptor signaling. nih.govdroracle.airesearchgate.net Upon binding to the immunophilin FKBP12, tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. nih.govdroracle.aievitachem.com This action prevents the dephosphorylation and subsequent nuclear translocation of the nuclear factor of activated T-cells (NFAT). droracle.airesearchgate.net
The inhibition of NFAT translocation blocks the transcription of genes encoding various crucial cytokines, most notably interleukin-2 (IL-2). nih.govdroracle.ai IL-2 is essential for T-cell growth, proliferation, and differentiation. invivogen.comdroracle.ai By inhibiting IL-2 production, tacrolimus effectively halts the T-cell-mediated immune response. droracle.ainih.gov Tacrolimus also inhibits the expression of other cytokines such as IL-3, IL-4, and TNF-α. apexbt.com Furthermore, tacrolimus not only inhibits cytokine production but also suppresses the response of T-cells to these cytokines, acting at two distinct levels to dampen the immune response. nih.gov This leads to an inhibition of T-cell proliferation and the generation of cytotoxic T-cells. fda.govapexbt.com
Table 2: Impact of Tacrolimus on T-Lymphocyte Function
| Molecular Target/Process | Effect of Tacrolimus | Consequence |
|---|---|---|
| FKBP12 | Binds to form a complex | Enables inhibition of calcineurin |
| Calcineurin | Inhibition of phosphatase activity | Prevents dephosphorylation of NFAT |
| NFAT | Blocked nuclear translocation | Prevents transcription of cytokine genes |
| IL-2 Gene Transcription | Inhibited | Suppression of T-cell proliferation |
| T-cell Proliferation | Inhibited | Reduced cell-mediated immunity |
This table summarizes the key steps in tacrolimus-mediated T-cell suppression. droracle.airesearchgate.net
Indirect Effects on B Cell Growth and Antibody Production
The impact of tacrolimus on B-lymphocytes is largely indirect, stemming from its profound effects on T-helper cells. nih.govnih.gov B-cell growth and the subsequent production of antibodies are highly dependent on growth factors and co-stimulatory signals provided by activated T-helper cells. nih.govnih.gov
By suppressing T-cell activation and the production of T-cell-derived cytokines, tacrolimus effectively curtails the necessary help for B-cell function. nih.govnih.gov Studies have shown that while tacrolimus potently inhibits T-cell-dependent immunoglobulin production, it fails to directly inhibit B-cell immunoglobulin production when T-cell help is bypassed through the use of pre-activated T-cells or direct B-cell stimuli. nih.gov This indicates that the primary mechanism by which tacrolimus affects humoral immunity is through the inhibition of T-cell help, rather than a direct action on B-cells. nih.gov While some early studies suggested potential direct effects on B-cells, more recent and detailed analyses clarify the indirect nature of this interaction. plos.org
Molecular Actions on Accessory Immune Cells (e.g., Mast Cells, Dendritic Cells, Basophils, Eosinophils)
Mast Cells: Tacrolimus has a dual effect on mast cells. Short-term application can trigger an IgE-independent activation of mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to a pseudo-allergic reaction. bohrium.comnih.gov However, long-term treatment results in the downregulation of MRGPRX2, which decreases the release of inflammatory cytokines. bohrium.comnih.gov This prolonged application suppresses immediate hypersensitivity reactions by reducing the degranulation of mast cells, rather than diminishing their numbers. medicaljournals.se The underlying mechanism involves the inhibition of the Ca2+-dependent phosphatase, calcineurin, after Tacrolimus binds to its cytosolic receptor, FK-binding protein. medicaljournals.se This inactivation of calcineurin suppresses mast cell degranulation and subsequent mediator release. nih.govmedicaljournals.se
Dendritic Cells (DCs): Tacrolimus impacts dendritic cell function, which is crucial for initiating T-cell responses. Treatment with Tacrolimus reduces the ability of mature DCs to stimulate T-cells. nih.govoup.com This is associated with impaired production of DC-derived cytokines such as Interleukin-12 (IL-12) and the chemokine IP-10 (CXCL10), which are involved in allograft rejection. nih.govoup.com By downregulating the expression of FcεRI on Langerhans cells (a type of DC in the skin), Tacrolimus further modulates the allergic response. drugbank.com Studies have also shown that Tacrolimus can reduce the chemical-induced expression of Interleukin-8 (IL-8) in monocyte-derived dendritic cells. nih.gov
Basophils: Similar to its effect on mast cells, Tacrolimus inhibits IgE-dependent histamine (B1213489) release from basophils. nih.gov This action is attributed to the inhibition of the calcium-dependent protein phosphatase, calcineurin. nih.gov
Eosinophils: Tacrolimus has been shown to reduce eosinophil levels. nih.gov In vivo and in vitro studies have demonstrated that Tacrolimus can ameliorate eosinophil levels in various allergic conditions. nih.govresearchgate.net The proposed mechanism involves the promotion of eosinophil apoptosis, which may be linked to the downregulation of RCAN1. nih.gov However, it is noteworthy that eosinophilia has been observed in a significant percentage of pediatric patients receiving Tacrolimus immunosuppression, although most remain asymptomatic. nih.govrochester.eduresearchgate.net
Table 1: Effects of Tacrolimus on Accessory Immune Cells
| Cell Type | Molecular Action | Research Findings |
| Mast Cells | Inhibits degranulation and cytokine release (long-term). bohrium.comnih.govmedicaljournals.se | Downregulates MRGPRX2 expression with prolonged treatment. bohrium.comnih.gov Inhibits calcineurin activity, suppressing mediator release. medicaljournals.se |
| Dendritic Cells | Reduces T-cell stimulatory capacity. nih.govoup.com | Impairs production of IL-12 and IP-10 (CXCL10). nih.govoup.com Reduces IL-8 expression. nih.gov Downregulates FcεRI on Langerhans cells. drugbank.com |
| Basophils | Inhibits IgE-dependent histamine release. nih.gov | Mediated through calcineurin inhibition. nih.gov |
| Eosinophils | Promotes apoptosis and reduces levels. nih.gov | Downregulates RCAN1. nih.gov Associated with asymptomatic eosinophilia in some patients. nih.govrochester.eduresearchgate.net |
Induction of Transforming Growth Factor-β1 (TGF-β1) Expression
Tacrolimus has been demonstrated to induce the expression of Transforming Growth Factor-β1 (TGF-β1), a potent cytokine with both immunosuppressive and fibrogenic properties. bohrium.com Research has shown a significant increase in TGF-β1 mRNA and protein levels in various cell types, including T-cells and peripheral blood mononuclear cells, following treatment with Tacrolimus. bohrium.com This heightened production of TGF-β1 is thought to contribute to both the immunosuppressive effects and the nephrotoxic side effects of the drug. bohrium.com
Further studies have substantiated these findings, showing that Tacrolimus treatment leads to a dose-dependent increase in TGF-β1 mRNA expression and circulating TGF-β1 protein levels. nih.govcapes.gov.br In the context of renal fibroblasts, Tacrolimus induces a fibroblast-to-myofibroblast transition (FMT), a key process in renal fibrosis, through a TGF-β-dependent mechanism. nih.gov This involves the induction of TGF-β1 ligand secretion and receptor activation, which in turn stimulates the production of myofibroblast markers. nih.gov Similarly, in human renal proximal tubule epithelial cells, Tacrolimus modulates TGF-β signaling to induce epithelial-mesenchymal transition (EMT), a process that contributes to fibrosis. mdpi.com
Table 2: Tacrolimus and TGF-β1 Expression
| Cell Type/Model | Effect of Tacrolimus | Implication |
| Human T-cells, A-549 cells | Increased TGF-β1 mRNA and protein expression. bohrium.com | Contributes to immunosuppression and potential fibrogenesis. bohrium.com |
| Mouse models | Dose-dependent increase in TGF-β1 mRNA and circulating protein. nih.govcapes.gov.br | May play a role in tumor progression. nih.govcapes.gov.br |
| Renal fibroblasts | Induces fibroblast-to-myofibroblast transition (FMT) via TGF-β. nih.gov | Contributes to renal fibrosis. nih.gov |
| Human renal epithelial cells | Induces epithelial-mesenchymal transition (EMT) via TGF-β signaling. mdpi.com | Contributes to renal fibrosis. mdpi.com |
Inhibition of Calcium-Dependent Cellular Events Beyond Calcineurin
While the primary immunosuppressive action of Tacrolimus is mediated through calcineurin inhibition, it also affects calcium-dependent cellular events through other mechanisms. nih.gov Tacrolimus can alter intracellular calcium release in endothelial cells. nih.gov This effect is not directly due to its inhibition of calcineurin but rather its interaction with the FK506 binding protein (FKBP12/12.6). nih.gov This protein is known to interact with the ryanodine (B192298) receptor, which regulates calcium release from intracellular stores. nih.gov By binding to FKBP12/12.6, Tacrolimus can cause an intracellular calcium leak. nih.govnih.gov
Modulation of Nitric Oxide Synthase Activation
Tacrolimus has been found to reduce the function of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing the vasodilator nitric oxide. nih.gov This reduction in eNOS activity is not a direct consequence of calcineurin inhibition. nih.govnih.gov Instead, it is linked to the Tacrolimus-induced alteration in intracellular calcium levels, mediated by its binding to FKBP. nih.gov The intracellular calcium leak caused by Tacrolimus leads to an increase in protein kinase C (PKC) activity. nih.gov This, in turn, results in the phosphorylation of eNOS at threonine 495, an inhibitory site, and a reduction in phosphorylation at serine 1177, a stimulatory site. nih.gov This modulation of eNOS phosphorylation ultimately inhibits the synthase's activity, potentially contributing to the hypertension observed in some patients receiving Tacrolimus. nih.gov
Potentiation of Glucocorticoid and Progesterone (B1679170) Actions via FKBP Interactions
Tacrolimus can interact with the actions of steroid hormones like glucocorticoids and progesterone. This interaction is mediated through its binding to FKBP proteins, which are also components of the steroid receptor complex. While specific detailed research on the direct potentiation of progesterone action by Tacrolimus via FKBP is limited, the potential for interaction exists due to shared cellular machinery. It has been noted that using Tacrolimus and progesterone together may increase the blood levels of one or both drugs. drugs.com Tacrolimus is known to block cellular steroid receptors, which contributes to its therapeutic effects in certain conditions. nih.gov The binding of Tacrolimus to FKBPs can influence the stability and function of the steroid receptor complex, thereby modulating the cellular response to glucocorticoids and progesterone. nih.gov
Metabolism and Enzymatic Disposition of Tacrolimus Fk 506
Cytochrome P450-Mediated Biotransformation
Primary Role of CYP3A5 and Secondary Role of CYP3A4
The biotransformation of tacrolimus (B1663567) is almost exclusively handled by the CYP3A subfamily of enzymes. researchgate.netnih.gov Within this subfamily, Cytochrome P450 3A5 (CYP3A5) is recognized as the principal enzyme responsible for tacrolimus metabolism. wikipedia.orgnih.govdovepress.com Its counterpart, CYP3A4, also plays a significant, albeit secondary, role in this metabolic pathway. nih.govresearchgate.netdrugbank.com
Formation and Characterization of Tacrolimus Metabolites
Tacrolimus undergoes extensive metabolism, with over 95% of the drug being excreted as various metabolites, primarily in the feces. wikipedia.orgnih.gov At least eight distinct metabolites have been identified. drugbank.com The primary metabolic reactions involve demethylation and hydroxylation of the parent molecule.
The main metabolites that have been identified in the blood of transplant recipients include 13-demethyl, 31-demethyl, 12-hydroxy, demethylhydroxy, didemethyl, and didemethylhydroxy tacrolimus. drugbank.comnih.gov In studies utilizing human liver microsomes, 13-demethyl tacrolimus is consistently identified as the major metabolite. drugbank.com Further research using rat liver microsomes has also characterized several di-demethylated metabolites. nih.gov
| Metabolite Name | Metabolic Reaction | Note |
|---|---|---|
| 13-demethyl tacrolimus | O-demethylation | Major metabolite found in human liver microsome studies. drugbank.com |
| 31-demethyl tacrolimus | O-demethylation | Reported to have activity similar to the parent drug in vitro. drugbank.com |
| 15-demethyl tacrolimus | O-demethylation | A known metabolite of tacrolimus. drugbank.com |
| 12-hydroxy tacrolimus | Hydroxylation | A monohydroxylated metabolite. drugbank.com |
| 13,15-didemethyl tacrolimus | Di-demethylation | Also referred to as M-VII in some studies. drugbank.comnih.gov |
| 13,31-didemethyl tacrolimus | Di-demethylation | Also referred to as M-VI in some studies. drugbank.comnih.gov |
| 15,31-didemethyl tacrolimus | Di-demethylation | Also referred to as M-V in some studies. drugbank.comnih.gov |
Enzymatic Activities of Key Metabolites (e.g., 13-demethyl tacrolimus, 31-demethyl tacrolimus)
While most of the metabolites of tacrolimus found in circulation are considered to be immunologically inactive, some retain a degree of activity. wikipedia.org Notably, in vitro studies have reported that the 31-demethyl metabolite possesses immunosuppressive activity comparable to that of the parent compound, tacrolimus. drugbank.com
Research on metabolites produced by rat hepatic microsomes and tested in a mouse mixed lymphocyte reaction system revealed that most metabolites exhibit significantly weaker immunosuppressive activity than tacrolimus. For example, 13,31-didemethyl tacrolimus (M-VI) was found to be substantially less potent than tacrolimus, while others like 15,31-didemethyl tacrolimus (M-V) and 13,15-didemethyl tacrolimus (M-VII) showed negligible activity. nih.gov
| Compound | IC₅₀ (ng/mL) | Relative Activity |
|---|---|---|
| Tacrolimus (FK-506) | 0.11 | High |
| 13,31-didemethyl tacrolimus (M-VI) | 8.78 | Weak |
| Metabolite M-VIII | 15.27 | Weak |
| 15,31-didemethyl tacrolimus (M-V) | > 1000 | Negligible |
| 13,15-didemethyl tacrolimus (M-VII) | > 1000 | Negligible |
Genetic Polymorphisms Influencing Tacrolimus Metabolism
Phenotypic Expression of CYP3A5 Genotypes and their Correlation with Metabolic Efficiency
The genetic makeup of the CYP3A5 gene directly translates into distinct metabolic phenotypes, which correlate strongly with the efficiency of tacrolimus clearance. dovepress.comnih.gov Individuals are typically classified into two main groups based on their genotype.
CYP3A5 Non-expressers: These individuals are homozygous for the non-functional CYP3A53 allele (genotype CYP3A53/*3). Termed poor metabolizers, they lack any functional CYP3A5 enzyme. nih.govyoutube.com Their metabolism of tacrolimus relies solely on CYP3A4, resulting in significantly lower clearance and a higher concentration-to-dose ratio. dovepress.comnih.govuss.cl Studies consistently show that non-expressers achieve higher trough blood levels of tacrolimus compared to expressers on similar weight-based doses. nih.govindianjnephrol.org
| Genotype | Phenotype | Metabolic Efficiency (Clearance) | Resulting Tacrolimus Concentration |
|---|---|---|---|
| CYP3A51/1 | Normal Metabolizer (Expresser) | High | Lower |
| CYP3A51/3 | Intermediate Metabolizer (Expresser) | Intermediate to High | Lower |
| CYP3A53/3 | Poor Metabolizer (Non-expresser) | Low | Higher |
Role of Efflux Transporters in Tacrolimus Cellular Disposition
Involvement of P-glycoprotein (P-gp), Encoded by the ABCB1 Gene
P-glycoprotein (P-gp), a product of the ABCB1 gene (also known as the multidrug resistance transporter 1 or MDR1 gene), is a prominent efflux transporter that plays a crucial role in the cellular disposition of tacrolimus. nih.govnih.gov P-gp is an ATP-binding cassette transporter that utilizes the energy from ATP hydrolysis to expel a wide array of xenobiotics, including tacrolimus, from the cytoplasm to the extracellular space. nih.govnih.gov
Physiologically, P-gp is strategically expressed in various tissues involved in drug absorption and elimination. nih.gov It is found in high concentrations on the apical surface of enterocytes in the small intestine, where it limits the intestinal absorption of orally administered drugs by pumping them back into the intestinal lumen. nih.govnih.gov P-gp is also present in the liver, where it facilitates the biliary excretion of drugs, and in the kidney, where it contributes to their tubular excretion. nih.govindianjnephrol.org Furthermore, P-gp is involved in drug transport within lymphocytes, potentially influencing the intracellular concentration of tacrolimus available for its immunosuppressive action. nih.goveur.nl
The activity of P-gp can significantly impact the pharmacokinetics of tacrolimus. nih.gov By reducing intestinal absorption and enhancing elimination, P-gp contributes to the low and variable oral bioavailability of tacrolimus, which is reported to range from 4% to 89%. nih.gov Studies have shown that inhibition of P-gp can lead to increased intracellular concentrations of tacrolimus. For instance, the P-gp inhibitor verapamil (B1683045) has been shown to double the intra-T-cell tacrolimus concentration. eur.nl This highlights the critical role of P-gp in protecting cells from high concentrations of the drug. researchgate.net
Influence of ABCB1 Gene Polymorphisms on Tacrolimus Cellular Transport
Genetic variations, or polymorphisms, within the ABCB1 gene can alter the expression and/or function of P-gp, leading to interindividual differences in tacrolimus transport and disposition. nih.govresearchgate.net Several single nucleotide polymorphisms (SNPs) in the ABCB1 gene have been studied for their impact on tacrolimus pharmacokinetics, with some of the most investigated being C1236T in exon 12, G2677T/A in exon 21, and C3435T in exon 26. nih.govmdpi.com
The findings from studies investigating the association between ABCB1 polymorphisms and tacrolimus pharmacokinetics have often been conflicting. nih.gov Some studies have reported a significant association, while others have found no such correlation. indianjnephrol.orgmdpi.com For example, some research has indicated that individuals with the ABCB1 3435 TT genotype require lower daily doses of tacrolimus. mdpi.com Conversely, other studies did not find a significant effect of ABCB1 polymorphisms on tacrolimus trough levels or dose requirements. indianjnephrol.orgdrugbank.com
Haplotype analysis, which considers the combination of multiple SNPs, may provide more comprehensive information on the association between ABCB1 genetics and tacrolimus disposition than the analysis of individual SNPs alone. nih.gov For instance, a study found that the CAC haplotype was associated with lower tacrolimus levels. mdpi.com
The influence of these genetic variations can also be time-dependent, with associations being more prominent during specific periods after transplantation. mdpi.com Furthermore, some research suggests that ABCB1 polymorphisms may predispose pediatric liver transplant recipients to tacrolimus-associated nephrotoxicity. nih.govaston.ac.uk
Table 1: Impact of ABCB1 Gene Polymorphisms on Tacrolimus Pharmacokinetics
| Polymorphism | Genotype/Allele | Effect on Tacrolimus | Study Population | Citation |
|---|---|---|---|---|
| C3435T | TT | Lower daily dose requirement | Kidney transplant recipients | mdpi.com |
| CC | Lower trough concentrations adjusted for dose in the later post-transplant period | Kidney transplant recipients | mdpi.com | |
| TT | No significant influence on tacrolimus pharmacokinetics | Liver transplant recipients | researchgate.net | |
| G2677T/A | GG | Higher dose requirement | Renal transplant patients | nih.gov |
| AA | Associated with normal tacrolimus concentrations beyond 60 days post-transplant | Kidney transplant recipients | mdpi.com | |
| C1236T | CC (homozygous) | Associated with abnormal tacrolimus blood levels in the first two weeks | Kidney transplant recipients | mdpi.com |
| Haplotype | CAC | Associated with lower tacrolimus levels | Kidney transplant recipients | mdpi.com |
| TGT-TGT (diplotype) | Significantly influences drug metabolism | Kidney transplant recipients | mdpi.com |
Preclinical Studies on Tacrolimus Metabolic Pathways
Preclinical studies, often utilizing animal models and in vitro systems, have been instrumental in elucidating the metabolic pathways of tacrolimus. These studies have confirmed that tacrolimus undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes. nih.govindexcopernicus.com
In vitro studies using human liver microsomes have demonstrated that tacrolimus is rapidly metabolized, with its metabolism being significantly inhibited by ketoconazole, a known CYP3A4/5 inhibitor. indexcopernicus.com This confirms that CYP3A4 and CYP3A5 are the major enzymes responsible for tacrolimus metabolism. indexcopernicus.comdovepress.com
Animal models, particularly mdr1a knockout mice which lack P-gp, have been crucial in understanding the role of this transporter in tacrolimus disposition. nih.gov Studies in these mice have shown that the absence of P-gp leads to significantly higher blood concentrations of tacrolimus and a reduction in its total clearance by about two-thirds compared to normal mice. nih.gov Furthermore, these knockout mice exhibited markedly higher brain concentrations of tacrolimus, indicating that P-gp plays a critical role in limiting the drug's penetration across the blood-brain barrier. nih.gov
Isolated perfused rat liver systems have also been employed to investigate the hepatic disposition of tacrolimus. Studies using this model have shown that inhibition of P-gp can significantly decrease the intrinsic hepatic clearance of tacrolimus, further emphasizing the interplay between metabolism and transport in the liver.
Metabolomic studies in mice have also been conducted to investigate the broader metabolic changes induced by tacrolimus. nih.gov These studies have identified alterations in various metabolites in different organs, including the serum, brain, heart, liver, and kidney, following tacrolimus exposure. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| FK-506-13C,D2 (Major) |
| Tacrolimus |
| Verapamil |
| Ketoconazole |
| FKBP-12 |
| Rhodamine-123 |
| Cyclosporine |
| Sirolimus |
| PSC833 |
| PGP-4008 |
| Alprostadil |
| Methylprednisolone |
| Pantoprazole |
| Nifedipine |
| Mycophenolate mofetil |
| Midazolam |
| 1-Hydroxymidazolam |
| Digoxin |
| Fexofenadine |
| Aminomalonic acid |
| Scyllo-inositol |
| Dihydromorphine |
| Myo-inositol |
| 11-octadecenoic acid |
| 31-O-desmethyl metabolite |
| Testosterone |
Structural Biology and Synthetic Chemistry of Tacrolimus Fk 506 and Its Analogs
Key Structural Features of Tacrolimus (B1663567) Relevant to Activity
The immunosuppressive prowess of Tacrolimus is intrinsically linked to its complex and unique molecular architecture. Specific structural motifs are essential for its biological function, particularly its ability to inhibit calcineurin, a key enzyme in T-cell activation. wikipedia.orginvivogen.comdroracle.ai
Macrolide Lactone Ring System and Stereochemistry
Tacrolimus is a 23-membered macrolide lactone, a large ring structure containing an ester functional group. selleckchem.comapexbt.com This macrocyclic core, first identified in the fermentation broth of the bacterium Streptomyces tsukubaensis, is fundamental to its activity. nih.govevitachem.com The intricate stereochemistry of the numerous chiral centers within this ring system dictates the precise three-dimensional conformation of the molecule. This specific conformation is crucial for its ability to bind with high affinity to its intracellular receptor, FKBP12. wikipedia.org
The Allyl Moiety and its Significance for Biological Potency
A distinguishing feature of the Tacrolimus structure is the presence of an allyl group at the C21 position. nih.gov This functional group is critical for the potent biological activity of the molecule. nih.gov The biosynthesis of this allyl group is a unique process, setting Tacrolimus apart from its structural analog, ascomycin (B1665279) (FK520), which possesses an ethyl group at the same position. nih.gov This seemingly minor difference has a significant impact on the immunosuppressive potency of the respective compounds. nih.gov The allyl moiety is believed to contribute to the optimal positioning of the drug within the binding pocket of FKBP12, thereby enhancing its inhibitory effect on calcineurin. nih.gov
Protein-Ligand Interaction Studies: FKBP12-Tacrolimus Complex
The immunosuppressive effect of Tacrolimus is not direct but is mediated through its interaction with the immunophilin FKBP12. wikipedia.orgpatsnap.com The resulting complex, FKBP12-Tacrolimus, is the active entity that inhibits calcineurin. droracle.ai
Structural Basis of Binding and Allosteric Modulation of FKBP12
Tacrolimus binds to a hydrophobic cleft on the surface of FKBP12. wikipedia.org This binding is a high-affinity interaction, driven by a combination of hydrogen bonds and van der Waals forces. The formation of this complex induces a conformational change in FKBP12, creating a composite surface that is recognized by calcineurin. This is a classic example of allosteric modulation, where the binding of a ligand at one site (the FKBP12 active site) influences the protein's interaction with another molecule at a different site. wikipedia.orgresearchgate.net
Conformational Changes Upon Binding and Their Role in Calcineurin Inhibition
Upon binding Tacrolimus, specific regions of FKBP12, particularly the 40s loop and the 80s loop, undergo conformational adjustments. nih.govrcsb.org These changes are critical for the subsequent interaction with calcineurin. The FKBP12-Tacrolimus complex does not bind to the active site of calcineurin but rather to a site remote from it. rcsb.org This binding physically obstructs the access of calcineurin's substrates, such as the nuclear factor of activated T-cells (NF-AT), to the active site, thereby inhibiting its phosphatase activity. wikipedia.orgrcsb.org This prevention of NF-AT dephosphorylation is the ultimate molecular mechanism behind the immunosuppressive effects of Tacrolimus. wikipedia.orgdroracle.ai
Chemical Stability and Isomerism of Tacrolimus
Tacrolimus is a chemically complex molecule that can undergo various transformations, affecting its stability and leading to the formation of isomers.
Tacrolimus is susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, thermal stress, oxidation, and photolysis. tbzmed.ac.irresearchgate.net Hydrolysis is a primary degradation pathway, and the drug exhibits maximum stability in aqueous solutions at a pH between 4 and 6. nih.gov Temperature also plays a significant role in its stability, with signs of chemical instability detected at 25°C and 35°C. nih.gov
In aqueous solutions, Tacrolimus can undergo cis-trans isomerization, leading to the existence of different conformational rotamers. researchgate.net The molecule also has a tendency to form epimers, particularly the tacrolimus epimer, which is a known degradation product. tbzmed.ac.ir A positional isomer of tacrolimus has also been identified and can be prepared through isomerization reactions. google.com These isomeric forms can have different biological activities and are important considerations in the manufacturing and quality control of Tacrolimus.
| Property | Description |
| Chemical Stability | Susceptible to hydrolysis, thermal degradation, oxidation, and photolysis. tbzmed.ac.irresearchgate.net Maximum stability in aqueous solution at pH 4-6. nih.gov |
| Isomerism | Exists as conformational rotamers in aqueous solution due to cis-trans isomerization. researchgate.net Forms a known tacrolimus epimer and a positional isomer. tbzmed.ac.irgoogle.com |
Epimerization and Formation of 8-Epitacrolimus (B1141324)
Tacrolimus can undergo epimerization at the C8 position to form 8-epitacrolimus. nih.govcaymanchem.com This structural isomer is of considerable interest as it can form during the manufacturing process, formulation, and even potentially in vivo. nih.govnih.gov The formation of 8-epitacrolimus has been observed under both mild basic and acidic conditions, as well as in the presence of free radicals. nih.govnih.gov For instance, treatment of tacrolimus with a weak base like 1,5-diazabicyclo[4.3.0]nonene can yield 8-epitacrolimus. nih.gov Similarly, the action of p-toluenesulfonic acid in toluene (B28343) can lead to its formation alongside other degradation products. nih.gov The structure of 8-epitacrolimus has been confirmed by single-crystal X-ray diffraction. nih.govnih.gov Due to its potential to be present as an impurity in tacrolimus preparations, 8-epitacrolimus is an important reference substance for quality control and impurity analysis. nih.gov
Tautomerism and its Implications for Structural Analysis
Tacrolimus exists as a mixture of tautomers in solution, a phenomenon that complicates its quantification and structural analysis. nih.govesschemco.com In polar solvents like ethanol, tacrolimus can exist in equilibrium with two other forms, often referred to as tautomer I and tautomer II. esschemco.comahrq.govmedchemexpress.com Tautomer I is a ring-opened form of tacrolimus. esschemco.comvenkatasailifesciences.com The equilibrium can be influenced by the solvent composition; for example, an increase in water content can shift the equilibrium towards tautomer I. medchemexpress.com These tautomers have been isolated and characterized using techniques like HPLC, mass spectrometry, and NMR. ahrq.govacanthusresearch.combioscience.co.uk The presence of these tautomers must be considered in analytical methods to ensure accurate measurement of tacrolimus concentrations. nih.goveurekaselect.com Interestingly, both of these equilibrium compounds have been reported to exhibit biological activity equivalent to tacrolimus itself and are therefore not typically considered impurities. esschemco.com
Synthesis and Characterization of Tacrolimus Analogs
The potent biological activity of tacrolimus has spurred extensive research into the synthesis and characterization of its analogs. These efforts aim to understand the structure-activity relationship (SAR), develop derivatives with improved or novel biological profiles, and explore new chemical scaffolds.
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
To elucidate the relationship between the structure of tacrolimus and its biological activity, various chemical modification strategies have been employed. nih.gov A key area of focus has been the C21 and C22 positions of the macrolide ring. labchem.com.my For example, modifications at the C21 position, such as replacing the allyl group with an ethyl group to produce ascomycin (FK-520), have been shown to result in slightly reduced immunosuppressive activity while maintaining potent antifungal properties. labchem.com.my Structure-guided synthesis has been used to create a panel of C22-modified analogs of both tacrolimus and ascomycin. labchem.com.my These studies have demonstrated that modifications at this position can lead to increased selectivity for fungal targets over human ones. labchem.com.my
Development of Non-Immunosuppressive Derivatives with Altered Biological Profiles (e.g., Neurotrophic, Antifungal Properties)
A significant goal in the development of tacrolimus analogs has been to separate its potent immunosuppressive effects from its other beneficial biological activities, such as its neurotrophic and antifungal properties. nih.gov This has led to the creation of non-immunosuppressive derivatives with promising therapeutic potential in other areas. nih.gov
Neurotrophic Properties: Tacrolimus has demonstrated neuroprotective and neuroregenerative effects. nih.govfrontiersin.org Non-immunosuppressive analogs have been developed that retain these neurotrophic properties, potentially offering new therapeutic avenues for nerve injury and neurodegenerative diseases without the side effects of immunosuppression. frontiersin.org These derivatives are thought to exert their effects through interaction with FK506-binding proteins (FKBPs), such as FKBP-52, which are involved in neuronal processes.
Antifungal Properties: Tacrolimus exhibits potent antifungal activity by inhibiting calcineurin, a crucial enzyme for the virulence of many pathogenic fungi. However, its immunosuppressive action prevents its use as a systemic antifungal agent. Researchers have successfully synthesized tacrolimus analogs with reduced immunosuppressive activity but potent antifungal effects. For example, analogs like 9-deoxo-FK506 and 31-O-demethyl-FK506 have shown strong antifungal activity against pathogenic yeasts like Cryptococcus neoformans and Candida albicans, as well as the filamentous fungus Aspergillus fumigatus. Some of these analogs also exhibit synergistic antifungal activity when combined with existing antifungal drugs like fluconazole.
Here is a table summarizing some non-immunosuppressive tacrolimus analogs and their properties:
| Analog Name | Modification | Primary Biological Activity |
| 9-deoxo-FK506 | Deoxygenation at C9 | Antifungal |
| 31-O-demethyl-FK506 | Demethylation at C31 | Antifungal |
| 9-deoxo-31-O-demethyl-FK506 | Combined deoxygenation and demethylation | Antifungal |
| L-685,818 | Undisclosed modification | Antifungal |
| JH-FK-05 | C22 modification of FK520 | Antifungal labchem.com.my |
Synthetic Routes to Explore Novel FK-506 Scaffolds
The exploration of novel FK-506 scaffolds has been advanced through both chemical synthesis and biosynthetic engineering. nih.gov A one-step synthetic protocol for modifying the C22 position of both tacrolimus and ascomycin has been developed, allowing for the creation of a diverse panel of analogs. labchem.com.my This has been instrumental in developing compounds with greater selectivity for fungal FKBP12. labchem.com.my
Chemobiosynthesis, which combines chemical and biological methods, has also been a fruitful approach. By engineering the biosynthetic pathway of tacrolimus in Streptomyces tsukubaensis, researchers have been able to introduce novel moieties at the C21 position. For example, an engineered strain has been used to incorporate a propargyl group at this position, creating a novel analog with a terminal alkyne functional group that can be further modified using click chemistry.
Isotopically Labeled Tacrolimus (FK-506-¹³C,D₂) in Research
Isotopically labeled versions of tacrolimus, such as FK-506-¹³C,D₂, play a critical role in modern biomedical research and clinical diagnostics. nih.govnih.gov This specific analog contains one carbon-13 (¹³C) atom and two deuterium (B1214612) (D) atoms. nih.govfrontiersin.org
The primary application of FK-506-¹³C,D₂ is as an internal standard for the quantification of tacrolimus in biological matrices, most commonly whole blood, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for such quantitative analyses. esschemco.com
Tacrolimus is a drug with a narrow therapeutic window, meaning that the range between effective concentrations and toxic concentrations is small. nih.gov Therefore, precise and accurate therapeutic drug monitoring (TDM) is essential for patients receiving tacrolimus to prevent organ rejection while minimizing dose-related toxicity. nih.gov
The use of FK-506-¹³C,D₂ as an internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. nih.gov Matrix effects, which are caused by other components in the biological sample interfering with the ionization of the target analyte, can significantly impact the accuracy of LC-MS/MS measurements. nih.gov Because the isotopically labeled standard has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification of tacrolimus levels. nih.gov A study comparing the performance of TAC¹³C,D₂ to a structural analog, ascomycin, as an internal standard found that both provided satisfactory precision and accuracy, with the isotope-labeled standard perfectly compensating for matrix effects. nih.gov
Here is a table detailing the properties of FK-506-¹³C,D₂:
| Property | Value |
| Synonyms | Tacrolimus-¹³C,D₂, FK-506-¹³C,D₂ (Major) |
| CAS Number | 1356841-89-8 nih.gov |
| Molecular Formula | C₄₃¹³CH₆₇D₂NO₁₂ ahrq.govfrontiersin.org |
| Molecular Weight | ~807.0 g/mol ahrq.govfrontiersin.org |
| Primary Use | Internal standard for quantification of tacrolimus by GC- or LC-MS nih.govnih.gov |
Synthesis and Characterization of 13C and Deuterium-labeled Compounds
The synthesis of isotopically labeled tacrolimus, specifically FK-506-13C,D2 (Major), is a crucial process for various research applications. This compound is a potent macrolide immunosuppressant originally derived from the bacterium Streptomyces tsukubaensis. evitachem.com While natural fermentation using genetically modified strains of this bacterium is a primary production method for tacrolimus, the introduction of isotopic labels requires specialized synthetic approaches. evitachem.com
FK-506-13C,D2 contains two deuterium atoms and one carbon-13 atom. caymanchem.com The synthesis of such labeled compounds is complex, aiming to incorporate the stable isotopes at specific, stable positions within the molecule. This ensures that the label is not lost during metabolic processes, which is critical for its use as an internal standard.
Characterization of the resulting labeled compound is essential to confirm its identity, purity, and the precise location of the isotopic labels. This is typically achieved through a combination of analytical techniques, including:
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound and to separate it from any unlabeled tacrolimus or other impurities. nih.gov
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound, which will be higher than the unlabeled version due to the presence of the heavier isotopes. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. caymanchem.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the exact position of the carbon-13 and deuterium atoms within the tacrolimus molecule. nih.gov
The CAS number for FK-506-13C,D2 is 1356841-89-8. caymanchem.comscbt.com
Table 1: Chemical Properties of FK-506-13C,D2 (Major) (Tacrolimus)
| Property | Value | Source |
| Synonyms | Tacrolimus-13C-d2, Fujimycin-13C,d2, Advagraf-13C,d2 | caymanchem.comscbt.commedchemexpress.com |
| Molecular Formula | C₄₃[¹³C]H₆₇D₂NO₁₂ | caymanchem.comscbt.com |
| Molecular Weight | ~807.0 g/mol | caymanchem.comscbt.com |
| Purity | ≥98% deuterated forms (d₁-d₂); ≤2% d₀ | caymanchem.com |
Importance of Isotopic Purity and Structural Integrity for Research Applications
The isotopic purity and structural integrity of FK-506-13C,D2 are of paramount importance for its utility in research, particularly in quantitative bioanalysis.
Isotopic Purity refers to the percentage of the compound that contains the desired isotopic labels. High isotopic purity, typically ≥98% for deuterated forms, is crucial to minimize interference from unlabeled or partially labeled molecules. caymanchem.com A low percentage of the d₀ form (unlabeled) is desirable to ensure that the internal standard does not artificially inflate the measured concentration of the analyte. caymanchem.com Some suppliers specify the distribution of different deuterated forms; for instance, a representative lot might contain a distribution of 20% d-1, 40% d-2, and 20% d-3. lgcstandards.com
Structural Integrity ensures that the labeled compound is chemically identical to the unlabeled analyte (tacrolimus), with the only difference being the isotopic composition. This is critical for the labeled compound to behave in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Any degradation or alteration of the chemical structure would lead to inaccurate quantification. The synthesis and purification processes are designed to preserve the complex macrolide structure of tacrolimus. nih.gov
The use of stable heavy isotopes of elements like hydrogen and carbon has become a standard practice in drug development, largely for their role as tracers in quantitative studies. medchemexpress.com
Cellular and Subcellular Effects of Tacrolimus Fk 506 Beyond Classical Immunosuppression
Impact on Mitochondrial Function and Bioenergetics
Mitochondria, the powerhouses of the cell, are critical for cellular energy production and are involved in various signaling pathways. Tacrolimus (B1663567) has been shown to directly affect several aspects of mitochondrial function.
Tacrolimus has been demonstrated to impair mitochondrial respiration and subsequently reduce the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. d-nb.infonih.gov Studies on isolated rat kidney mitochondria have shown that Tacrolimus can inhibit oxidative phosphorylation. nih.gov Specifically, it increases the resting respiratory rate (state 4) without significantly affecting the ADP-stimulated respiration (state 3), leading to a decrease in the respiratory control ratio (RCR). nih.gov A reduced RCR indicates a loss of coordination between the oxidative chain and ATP synthase. nih.gov This uncoupling effect can lead to ATP depletion in kidney cells. nih.gov
In pancreatic beta-cells, Tacrolimus has been found to cause altered mitochondrial respiration and reduced ATP production, which in turn impairs glucose-stimulated insulin (B600854) secretion. d-nb.infonih.gov This effect is consistent with observations of decreased mitochondrial bioenergetics in rat islets incubated with Tacrolimus. d-nb.info Furthermore, in human umbilical endothelial cells, Tacrolimus has been shown to compromise respiratory chain complexes II and III, indicating a partial impairment of mitochondrial function. mdpi.com It also leads to a decrease in oxygen consumption in human cell lines. mdpi.com In neonatal rat brains subjected to transient intrauterine ischemia, Tacrolimus treatment was found to prevent the deterioration of mitochondrial respiratory activities and ATP concentrations. nih.gov
| Cell/Tissue Type | Effect of Tacrolimus | Observed Consequence | Reference |
|---|---|---|---|
| Isolated Rat Kidney Mitochondria | Inhibition of oxidative phosphorylation, increased state 4 respiration | Decreased respiratory control ratio (RCR), potential ATP depletion | nih.gov |
| Pancreatic Beta-Cells | Altered mitochondrial respiration, reduced ATP production | Impaired glucose-stimulated insulin secretion | d-nb.infonih.gov |
| Human Umbilical Endothelial Cells | Compromised respiratory chain complexes II and III | Partially impaired mitochondrial function, decreased oxygen consumption | mdpi.com |
| Neonatal Rat Brain (post-ischemia) | Prevention of deterioration in mitochondrial respiratory activities and ATP levels | Neuroprotective effect | nih.gov |
Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of cellular respiration. nih.govyoutube.com The effect of Tacrolimus on mitochondrial ROS production appears to be cell-type and context-dependent.
Some studies suggest that Tacrolimus can induce ROS generation. In Jurkat human T lymphocytes, Tacrolimus-induced cytotoxicity was linked to the generation of ROS, specifically hydrogen peroxide (H2O2), which in turn modulated the expression of the pro-apoptotic protein Bak and led to mitochondrial dysfunction. nih.gov Similarly, in rat liver mitochondria, Tacrolimus was found to induce the production of oxygen free radicals in a time-dependent manner. nih.gov In MDCK cell lines, Tacrolimus treatment increased ROS levels, leading to damage of the mitochondrial membrane potential. nih.gov
Conversely, other studies have reported no significant effect or even a suppressive role of Tacrolimus on ROS production. In one study on T-cells, Tacrolimus, at therapeutic concentrations, did not affect mitochondrial ROS production. nih.gov Another study investigating the anti-inflammatory and antioxidative actions of Tacrolimus on a human microglial cell line found that it reduced the total oxidative capacity, suggesting a potential antioxidant effect. nih.gov
| Cell/Tissue Type | Effect of Tacrolimus on ROS | Observed Mechanism/Consequence | Reference |
|---|---|---|---|
| Jurkat Human T Lymphocytes | Increased ROS (H2O2) generation | Modulation of Bak protein expression, mitochondrial dysfunction, apoptosis | nih.gov |
| Rat Liver Mitochondria | Time-dependent increase in oxygen free radical production | Increased fluorescence indicating OFR production | nih.gov |
| MDCK Cell Lines | Increased ROS levels | Damage to mitochondrial membrane potential, apoptosis | nih.gov |
| T-Cells (therapeutic concentrations) | No effect on ROS production | - | nih.gov |
| Human Microglial HMC3 Cell Line | Reduced total oxidative capacity | Potential antioxidant effects | nih.gov |
Mitochondrial calcium (Ca2+) is a key regulator of cellular metabolism and signaling. Tacrolimus has been shown to directly interfere with mitochondrial Ca2+ homeostasis. In pancreatic beta-cells, a primary mechanism of Tacrolimus-induced dysfunction is a decrease in mitochondrial Ca2+ uptake. d-nb.infonih.gov This impairment in mitochondrial Ca2+ handling contributes to the observed alterations in mitochondrial respiration and ATP production, ultimately leading to defective insulin secretion. d-nb.infonih.govmdpi.com The drug alters Ca2+ fluxes within the mitochondria, compromising the crucial coupling of metabolism and secretion in these cells. d-nb.infonih.gov
Tacrolimus can induce morphological changes in mitochondria, which are often indicative of cellular stress and dysfunction. In a study using rat primary cortical cultures, exposure to the mitochondrial toxin 3-nitropropionic acid (3-NP) led to mitochondrial-dependent apoptotic cell death. nih.gov Treatment with FK-506 was found to prevent these changes, suggesting a protective effect on mitochondrial integrity. nih.gov In MDCK cells, Tacrolimus treatment alone resulted in cell shrinkage and reduced cell density, indicative of cellular stress that can be associated with mitochondrial damage. nih.gov
Modulation of Autophagy Pathways
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. nih.gov Tacrolimus has been identified as a modulator of autophagy in various cell types, with its effects being either protective or detrimental depending on the cellular context. invivogen.com
Neuroblastoma Cells: In the context of neuroblastoma, a common pediatric tumor, autophagy is often associated with chemoresistance. nih.govbohrium.comresearchgate.net Studies have shown that chemotherapy can induce autophagy in neuroblastoma cells. researchgate.net While Tacrolimus's direct and extensive role in neuroblastoma autophagy is still under investigation, its known ability to induce autophagy in other cell types suggests a potential for complex interactions in this cancer. invivogen.com
Microglial Cells: Microglia are the resident immune cells of the central nervous system. In a human microglial cell line (HMC3), Tacrolimus demonstrated anti-inflammatory and antioxidative properties. nih.gov It was able to restore the normal morphology of activated microglia, suggesting a role in modulating microglial activation, a process where autophagy is known to be involved. nih.gov
Vascular Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), autophagy plays a protective role against oxidative stress. nih.gov Tacrolimus has been shown to affect the function of these cells, including their energy metabolism, which can be linked to autophagic processes. mdpi.com
Podocytes: In a model of puromycin (B1679871) aminonucleoside (PAN)-induced podocyte injury, Tacrolimus was shown to inhibit cell damage by regulating the expression of the autophagy-related protein LC3 and enhancing autophagy. nih.govnih.gov Puromycin treatment decreased the levels of LC3 mRNA and protein, while co-treatment with Tacrolimus reversed these effects, suggesting that Tacrolimus activates and sustains autophagy, thereby protecting podocytes from injury. nih.govnih.gov
| Cell Line | Effect of Tacrolimus on Autophagy | Observed Consequence | Reference |
|---|---|---|---|
| Neuroblastoma | Potential for complex interactions due to its known autophagy-inducing properties. | Associated with chemoresistance. | invivogen.comnih.govbohrium.comresearchgate.netresearchgate.net |
| Microglial (HMC3) | Modulates microglial activation, which involves autophagy. | Anti-inflammatory and antioxidative effects. | nih.gov |
| Vascular Endothelial (HUVEC) | Autophagy is protective against oxidative stress; Tacrolimus affects cellular metabolism. | Potential link between metabolic effects and autophagy. | mdpi.comnih.gov |
| Podocytes | Enhances autophagy by upregulating LC3 expression. | Inhibits puromycin-induced podocyte injury. | nih.govnih.gov |
Influence on Autophagic Flux and Key Autophagy-Related Proteins (e.g., LC3, p62)
Tacrolimus has been shown to modulate autophagy, a fundamental cellular process for degrading and recycling cellular components. In a study on puromycin-damaged mouse podocytes, Tacrolimus was found to enhance autophagy. nih.govnih.govresearchgate.net Treatment with puromycin alone led to a decrease in the levels of microtubule-associated protein 1 light chain 3 (LC3) mRNA and both its cytosolic (LC3-I) and lipidated (LC3-II) protein forms. nih.govnih.gov However, co-treatment with Tacrolimus significantly reversed this effect, leading to higher levels of both LC3-I and LC3-II. nih.govnih.gov Furthermore, Tacrolimus increased the number of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. nih.gov These findings suggest that Tacrolimus can activate and sustain autophagy, at least in the context of certain cellular stressors. nih.gov
Conversely, other studies indicate that Tacrolimus can impair the final stages of autophagy. In human primary T cells, Tacrolimus was found to impede autophagy-lysosome-mediated degradation by inhibiting the nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.gov This impairment of the autophagy-lysosomal pathway led to an increase in the release of extracellular vesicles (EVs). nih.gov The cargo adaptor protein p62/SQSTM1, which recognizes and delivers ubiquitinated substrates to autophagosomes for degradation and is itself degraded in the process, is often used as an indicator of autophagic flux. novusbio.com While a decrease in p62 levels typically signifies induced autophagy, its regulation can be complex and independent of autophagy. novusbio.com Therefore, assessing both LC3 and p62 levels is crucial for a comprehensive understanding of autophagic flux.
Influence of Tacrolimus on Autophagy
| Cell Type | Condition | Effect on LC3 | Effect on p62 | Effect on Autophagic Flux | Reference |
|---|---|---|---|---|---|
| Mouse Podocytes | Puromycin-induced injury | Increased LC3-I and LC3-II levels | Not explicitly stated | Enhanced | nih.govnih.gov |
| Human Primary T Cells | Activated with anti-CD3/CD28 beads | Not explicitly stated | Not explicitly stated | Impaired (inhibited lysosomal degradation) | nih.gov |
Role of Autophagy in Cellular Homeostasis and Stress Responses
Autophagy is a critical catabolic process that maintains cellular homeostasis by degrading and recycling damaged organelles and misfolded proteins. nih.govnih.govmdpi.com This "self-eating" mechanism is essential for cell survival, development, and adaptation to various stressors such as nutrient deprivation, hypoxia, and oxidative stress. nih.govmdpi.comneuroquantology.com By clearing cellular debris, autophagy prevents the accumulation of toxic components that could otherwise lead to cellular dysfunction and disease. nih.govmdpi.com
The process of autophagy is tightly regulated and can be a double-edged sword; while it is generally a protective mechanism, inappropriate activation can lead to cell damage or death. nih.gov The autophagic machinery is also involved in unconventional protein secretion, highlighting a cross-talk between degradative and secretory functions. researchgate.net Dysregulation of this intricate process is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. mdpi.comneuroquantology.com In the context of Tacrolimus, its ability to modulate autophagy can have significant implications. For instance, in puromycin-induced podocyte injury, the enhancement of autophagy by Tacrolimus was shown to be a protective mechanism, mitigating cellular damage. nih.govnih.gov
Regulation of Cell Death Pathways
Tacrolimus exhibits a complex and cell-type-specific role in the regulation of apoptosis, or programmed cell death.
Inhibition and Induction of Apoptosis in Specific Cell Types
Research has demonstrated that Tacrolimus can both induce and inhibit apoptosis depending on the cellular context. In Jurkat human T lymphocytes, Tacrolimus was found to induce apoptosis in a dose- and time-dependent manner, characterized by nuclear fragmentation. nih.govnih.gov Similarly, in mitogen-activated human peripheral blood mononuclear cells (PBMCs), Tacrolimus induced apoptosis. nih.gov It also promoted apoptosis in neutrophils and monocytes. spandidos-publications.com
Conversely, in other cell types, Tacrolimus has been shown to have a protective effect against apoptosis. In a model of puromycin-induced podocyte injury, Tacrolimus treatment resulted in a lower rate of apoptosis compared to cells treated with puromycin alone. nih.govresearchgate.net Furthermore, in a model of intestinal epithelial injury, Tacrolimus was found to ameliorate apoptosis-mediated mucosal destruction. nih.gov Tacrolimus also demonstrated a protective effect against high glucose-induced apoptosis in umbilical cord blood-derived mesenchymal stem cells. mdpi.com
Cell-Specific Effects of Tacrolimus on Apoptosis
| Cell Type | Effect of Tacrolimus | Reference |
|---|---|---|
| Jurkat Human T Lymphocytes | Induces apoptosis | nih.govnih.gov |
| Mitogen-activated Human PBMCs | Induces apoptosis | nih.gov |
| Neutrophils and Monocytes | Induces apoptosis | spandidos-publications.com |
| Mouse Podocytes (puromycin-injured) | Inhibits apoptosis | nih.govresearchgate.net |
| Intestinal Epithelial Cells (injury model) | Inhibits apoptosis | nih.gov |
| Umbilical Cord Blood-Derived Mesenchymal Stem Cells (high glucose) | Inhibits apoptosis | mdpi.com |
Mechanisms Involving Caspase Activation
The apoptotic effects of Tacrolimus are often mediated through the activation of caspases, a family of proteases that execute programmed cell death. In Jurkat T cells, Tacrolimus-induced apoptosis was associated with the activation of caspase-3. nih.govnih.gov Further investigation revealed the involvement of caspase-12, suggesting a role for the endoplasmic reticulum (ER) stress pathway in this process. nih.gov Tacrolimus treatment led to an increase in intracellular calcium concentration, which is a known trigger for ER stress-mediated apoptosis. nih.gov However, in the same study, Tacrolimus did not induce the activation of caspase-6, -8, or -9. nih.govnih.gov
In Min6 pancreatic beta cells, Tacrolimus treatment also led to a significant increase in caspase-3 activity, indicating the induction of apoptosis. spandidos-publications.com This effect was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. spandidos-publications.com In contrast, a study on Jurkat cells found no change in the expression of the anti-apoptotic protein Bcl-2 but an increased expression of the pro-apoptotic protein Bak. nih.gov
Effects on Non-Immune Cell Types at the Molecular Level
The influence of Tacrolimus extends to non-immune cells, with particularly significant effects observed in pancreatic beta cells, the primary producers of insulin.
Studies on Pancreatic Beta Cells: Mechanisms of Impaired Insulin Secretion
A well-known side effect of Tacrolimus is its diabetogenic potential, which is primarily attributed to its direct toxic effects on pancreatic beta cells, leading to impaired insulin secretion. nih.govnih.govresearchgate.net Studies have shown that Tacrolimus can reversibly reduce insulin secretion in a dose-dependent manner. nih.gov This impairment is not typically associated with an acute effect but rather develops over time with prolonged exposure.
The molecular mechanisms underlying Tacrolimus-induced beta-cell dysfunction are multifaceted. Research indicates that Tacrolimus inhibits insulin gene transcription, leading to decreased insulin mRNA levels, reduced insulin synthesis, and ultimately, impaired insulin secretion. spandidos-publications.com This is thought to be mediated through the inhibition of the calcineurin/NFAT signaling pathway, which is also active in beta cells and plays a positive role in regulating insulin secretion. nih.govatcmeetingabstracts.com
Furthermore, Tacrolimus has been shown to induce dedifferentiation of pancreatic beta cells, characterized by the downregulation of key beta-cell differentiation genes and the upregulation of "disallowed" genes. atcmeetingabstracts.com This loss of beta-cell identity contributes to the functional decline. atcmeetingabstracts.com Other identified molecular alterations include a reduction in beta-cell granules, an increase in proinsulin levels, and increased islet amyloid deposition. nih.gov Gene pathway analysis has revealed broad dysregulation of peptide processing, ion and calcium flux, and extracellular matrix maintenance in response to Tacrolimus. nih.gov Specifically, Tacrolimus has been found to decrease the expression of genes involved in the distal stages of insulin trafficking and exocytosis. oup.com
Mechanisms of Tacrolimus-Induced Pancreatic Beta-Cell Dysfunction
| Mechanism | Molecular Effect | Reference |
|---|---|---|
| Inhibition of Insulin Gene Transcription | Decreased insulin mRNA levels | spandidos-publications.com |
| Inhibition of Calcineurin/NFAT Signaling | Reduced positive regulation of insulin secretion | nih.govatcmeetingabstracts.com |
| Beta-Cell Dedifferentiation | Downregulation of differentiation genes, upregulation of disallowed genes | atcmeetingabstracts.com |
| Altered Protein Processing and Secretion | Reduced beta-cell granules, elevated proinsulin | nih.gov |
| Dysregulation of Gene Expression | Altered expression of genes for peptide processing, ion flux, and exocytosis | nih.govoup.com |
Molecular Responses in Renal Tubular Cells and Podocytes
Tacrolimus (FK-506) exerts significant effects on renal tubular cells and podocytes that are distinct from its well-known immunosuppressive actions. Research has delved into the molecular pathways affected by Tacrolimus in these specialized kidney cells, revealing mechanisms that can influence renal function and pathology.
In renal tubular cells, Tacrolimus has been shown to alter gene expression. nih.gov For instance, studies in rat models have demonstrated that Tacrolimus can disrupt the expression of genes such as that for Phosphoenolpyruvate (B93156) Carboxykinase (GTP), a key enzyme in gluconeogenesis. nih.gov Furthermore, Tacrolimus has been found to inhibit the dephosphorylation of the thiazide-sensitive sodium chloride cotransporter (NCC) in renal epithelial cells. nih.gov This action is thought to occur through the direct inhibition of calcineurin within the cells expressing NCC, which can contribute to effects on blood pressure regulation. nih.gov
The effects of Tacrolimus on podocytes, which are crucial components of the glomerular filtration barrier, are multifaceted. One key area of impact is the protection against podocyte apoptosis (programmed cell death). In the context of diabetic nephropathy, Tacrolimus has been shown to protect podocytes from high glucose-induced apoptosis. nih.gov This protective effect is associated with the downregulation of the transient receptor potential channel 6 (TRPC6), a calcium channel implicated in podocyte injury. nih.gov By reducing TRPC6 expression, Tacrolimus helps to decrease the expression of pro-apoptotic proteins like cleaved-caspase-3 and the Bax/Bcl-2 ratio. nih.gov
Another critical mechanism involves the stabilization of the podocyte actin cytoskeleton. Tacrolimus has been found to restore podocyte injury by interacting with the FK506 binding protein 12 (FKBP12). nih.govresearchgate.net FKBP12 is highly expressed in podocytes and interacts with actin-associated proteins. researchgate.net Tacrolimus treatment can restore the localization of FKBP12 to the actin cytoskeleton, thereby helping to maintain the intricate structure of podocyte foot processes. nih.govresearchgate.net
Table 1: Effects of Tacrolimus on Molecular Targets in Renal Cells
| Cell Type | Molecular Target | Observed Effect of Tacrolimus | Reference |
|---|---|---|---|
| Renal Tubular Cells | Phosphoenolpyruvate Carboxykinase (GTP) | Alters gene expression | nih.gov |
| Renal Tubular Cells | Sodium Chloride Cotransporter (NCC) | Inhibits dephosphorylation | nih.gov |
| Podocytes | TRPC6 | Downregulates expression, protecting from apoptosis | nih.gov |
| Podocytes | FKBP12 | Restores localization to actin cytoskeleton, ameliorating injury | nih.govresearchgate.net |
| Podocytes | Cabin1 | Alleviates increased expression and abnormal nuclear distribution | nih.gov |
| Podocytes | Apoptotic Proteins (cleaved-caspase-3, Bax/Bcl-2) | Decreases expression | nih.gov |
Modulation of Vascular Endothelial Cell Function
Beyond its effects on immune and renal cells, Tacrolimus significantly modulates the function of vascular endothelial cells. These effects are largely independent of its immunosuppressive role and involve pathways related to angiogenesis, inflammation, and endothelial cell homeostasis.
Tacrolimus has demonstrated anti-angiogenic properties. It can inhibit the formation of new blood vessels, a process critical in various physiological and pathological conditions. researchgate.netnih.gov This is achieved in part by inhibiting the production of angiogenic factors like vascular endothelial growth factor (VEGF) and placental growth factor. researchgate.netnih.gov The mechanism often involves the inhibition of the calcineurin-NFAT (nuclear factor of activated T-cells) signaling pathway, which is crucial for angiogenic responses stimulated by factors such as VEGF and secreted frizzled-related protein 2 (SFRP2). researchgate.netnih.gov Tacrolimus has also been shown to inhibit the migration of endothelial cells, a key step in angiogenesis. nih.gov
The drug also has direct effects on endothelial cell physiology. It can induce a calcium leak in endothelial cells by displacing FKBP12/12.6 from intracellular calcium release channels (ryanodine receptors). researchgate.net This disruption in calcium homeostasis can lead to decreased production of nitric oxide (NO), a critical vasodilator, and impair endothelium-dependent dilation. researchgate.net
Furthermore, Tacrolimus can promote an inflammatory state in endothelial cells. In endothelial progenitor cells, Tacrolimus has been shown to induce the transcription of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This pro-inflammatory effect can contribute to endothelial dysfunction. nih.gov In some contexts, Tacrolimus-induced glomerular injury is linked to endothelial dysfunction caused by oxidative stress. nih.gov The drug can promote the production of reactive oxygen species (ROS) through the activation of NAD(P)H oxidase in human glomerular endothelial cells, leading to inflammation and macrophage infiltration. nih.gov
Table 2: Effects of Tacrolimus on Vascular Endothelial Cell Function
| Cellular Process | Molecular Pathway/Target | Observed Effect of Tacrolimus | Reference |
|---|---|---|---|
| Angiogenesis | VEGF, Placental Growth Factor | Inhibits production | researchgate.netnih.gov |
| Angiogenesis | Endothelial Cell Migration | Inhibits migration | nih.gov |
| Angiogenesis | Calcineurin/NFAT Pathway | Inhibits signaling | researchgate.netnih.gov |
| Endothelial Homeostasis | Intracellular Ca2+ Channels | Causes Ca2+ leak, decreasing NO production | researchgate.net |
| Inflammation | TNF-α, IL-6 | Induces transcription | nih.gov |
| Oxidative Stress | NAD(P)H Oxidase | Promotes ROS production | nih.gov |
Advanced Methodologies and Preclinical Models in Tacrolimus Fk 506 Research
In Vitro Cell-Based Systems for Mechanistic Elucidation
In vitro models are fundamental to dissecting the specific pathways through which Tacrolimus (B1663567) exerts its immunosuppressive effects at the cellular level.
T-Cell Activation Assays (e.g., Jurkat T lymphocytes)
The Jurkat T lymphocyte cell line is a cornerstone model for studying T-cell activation and the inhibitory effects of Tacrolimus. nih.govfrontiersin.org These immortalized human T-cells provide a consistent and reproducible system for investigating signaling cascades. frontiersin.org When stimulated, Jurkat cells mimic the activation of primary T-cells, leading to the production of cytokines like Interleukin-2 (B1167480) (IL-2). nih.govnih.gov
Research has shown that Tacrolimus treatment of Jurkat cells leads to a dose- and time-dependent decrease in cell viability. nih.gov For instance, one study observed that a 20 µM concentration of FK-506 reduced Jurkat cell viability to 68.4% after 48 hours and 45.7% after 72 hours. nih.gov This cytotoxicity is linked to the drug's primary mechanism of inhibiting T-cell proliferation and activation. nih.gov Furthermore, studies have utilized Jurkat cells to demonstrate that Tacrolimus's binding to the immunophilin FKBP12 is a crucial step in its action, as pretreating the cells with another FKBP12 ligand, Rapamycin (B549165), can block the inhibitory effects of Tacrolimus on IL-2 induction. nih.gov
| Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Reference |
|---|---|---|---|
| 10 | 24 | 92.2 | nih.gov |
| 10 | 48 | 77.3 | nih.gov |
| 10 | 72 | 62.5 | nih.gov |
| 20 | 48 | 68.4 | nih.gov |
| 20 | 72 | 45.7 | nih.gov |
| 30 | 24 | 78.08 | nih.gov |
Enzyme Inhibition Assays (e.g., Calcineurin Phosphatase Activity)
The primary molecular target of Tacrolimus is the enzyme calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. wikipedia.orgnih.gov Enzyme inhibition assays are critical for quantifying the potency and mechanism of Tacrolimus. These assays typically use recombinant human calcineurin and a specific phosphopeptide substrate.
The mechanism involves Tacrolimus first forming a complex with an intracellular receptor, the FK506-binding protein (FKBP12). wikipedia.org This Tacrolimus-FKBP12 complex then binds to calcineurin, physically obstructing it from accessing and dephosphorylating its substrates. droracle.ai This inhibition is highly specific and potent. The activity of calcineurin is measured by detecting the amount of free phosphate (B84403) released from the substrate. The inhibitory effect of Tacrolimus is quantified by comparing the phosphatase activity in the presence and absence of the drug. These assays confirm that Tacrolimus itself does not directly inhibit calcineurin; rather, it is the complex with FKBP12 that becomes the active inhibitor.
Studies on Isolated Primary Cells (e.g., Human Peripheral T Cells, Cardiac Fibroblasts)
To validate findings from cell lines in a more physiologically relevant context, researchers use isolated primary cells.
Human Peripheral T Cells: Studies using human peripheral T cells have been instrumental in confirming the effects of Tacrolimus observed in Jurkat cells. In these primary cells, Tacrolimus effectively suppresses T-cell activation by inhibiting the calcineurin/NFAT pathway. plos.orgnih.govnih.gov Research has demonstrated that Tacrolimus inhibits the phosphorylation of NF-κB, another key transcription factor in T-cell activation, by approximately 55% in CD3+ T cells and 56% in CD4+ helper T cells. nih.gov This leads to a significant reduction in the production of downstream inflammatory cytokines. nih.govnih.gov For example, Tacrolimus can inhibit TNFα protein expression by 71% in CD4+ T cells and 93% in CD8+ T cells. nih.gov Furthermore, even low concentrations of Tacrolimus (e.g., 3.125 ng/mL) can strongly suppress the proliferation of isolated CD4+ T cells. nih.gov
Cardiac and Renal Fibroblasts: Beyond its effects on immune cells, Tacrolimus has been shown to impact other cell types, such as fibroblasts, which is relevant to the side effects observed in transplant patients. Studies on cardiac and renal fibroblasts have revealed that Tacrolimus can promote the transition of fibroblasts into myofibroblasts, a key process in the development of tissue fibrosis. nih.govphysiology.orgnih.gov In renal fibroblasts, Tacrolimus was found to increase the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and enhance cell motility. physiology.orgnih.gov This effect appears to be mediated through the induction of Transforming Growth Factor-β (TGF-β) signaling, a major pro-fibrotic pathway. physiology.orgnih.gov Interestingly, while Tacrolimus inhibits the calcineurin/NFAT axis in these cells, it simultaneously promotes TGF-β-dependent fibrotic changes. physiology.orgnih.gov
| Target | Cell Type | Inhibition (%) | Reference |
|---|---|---|---|
| NF-κB Phosphorylation | CD3+ T Cells | 55 | nih.gov |
| NF-κB Phosphorylation | CD4+ T Cells | 56 | nih.gov |
| NF-κB Phosphorylation | CD8+ T Cells | 51 | nih.gov |
| TNFα Protein Expression | CD4+ T Cells | 71 | nih.gov |
| TNFα Protein Expression | CD8+ T Cells | 93 | nih.gov |
Reporter Gene Assays for Gene Transcription Analysis (e.g., IL-2, NFAT)
Reporter gene assays are powerful tools for quantifying the activity of specific transcription factors and promoters that are modulated by Tacrolimus. These assays typically involve genetically engineering cells, often Jurkat T-cells, to express a reporter gene (e.g., luciferase) under the control of a specific response element. promega.compromega.com
For Tacrolimus research, reporter systems driven by the Nuclear Factor of Activated T-cells (NFAT) response element or the IL-2 promoter are particularly valuable. promega.comnih.gov Since calcineurin's dephosphorylation of NFAT is required for its nuclear translocation and subsequent activation of gene transcription, including the IL-2 gene, these assays provide a direct readout of calcineurin inhibition. wikipedia.orgnih.govnih.gov When Tacrolimus is present, it inhibits calcineurin, preventing NFAT activation and thus reducing the expression of the luciferase reporter gene. nih.govnih.gov This system allows for a highly sensitive and quantitative assessment of Tacrolimus's biological activity and has been used to monitor the level of immunosuppression in transplant patients. nih.govnih.gov Studies have shown a strong inverse correlation between Tacrolimus peak levels and the residual expression of NFAT-regulated genes. nih.gov
Preclinical Animal Models for Molecular Investigations
While in vitro systems are crucial for mechanistic studies, preclinical animal models are necessary to understand the effects of Tacrolimus in a whole-organism context, particularly its influence on complex immune responses.
Models for Studying Immunomodulation and Signaling Pathways (e.g., rAAV Gene Therapy Immunogenicity Models)
The immunomodulatory properties of Tacrolimus are being explored in the context of recombinant adeno-associated virus (rAAV) gene therapy. A major challenge in gene therapy is the host immune response against the viral vector (capsid) and the transgene product, which can limit the therapy's efficacy and duration. nih.govnih.gov
Tacrolimus is used in preclinical non-human primate (NHP) models to suppress these unwanted immune responses. nih.gov By inhibiting T-cell activation, Tacrolimus can help prevent the rejection of transduced cells and promote immune tolerance. nih.govnih.gov For example, systemic administration of Tacrolimus has been shown to prolong the expression of rAAV8 and rAAV9-delivered transgenes in NHPs. nih.gov These models are critical for developing effective immunosuppressive protocols to be used in conjunction with gene therapies. Research in these models helps to determine the optimal strategies for drug selection and duration of immunosuppression to prevent both T-cell and B-cell (antibody) responses against the rAAV vector. nih.gov
Animal Models for Investigating Specific Cellular Dysfunctions (e.g., Beta-Cell Impairment Models)
The diabetogenic effect of tacrolimus is a significant concern, and various animal models have been instrumental in elucidating the underlying mechanisms of beta-cell dysfunction. These models often aim to replicate the clinical scenario where tacrolimus may exacerbate pre-existing metabolic conditions. nih.gov
One approach involves using non-genotypic animal models, such as Sprague-Dawley rats fed a high-fat diet to induce obesity and metabolic syndrome. nih.govresearchgate.net In these models, the subsequent administration of tacrolimus has been shown to accelerate the onset of post-transplant diabetes mellitus (PTDM). nih.gov Studies using these models have demonstrated that obese animals treated with tacrolimus exhibit an increased size of the islets of Langerhans but with reduced beta-cell proliferation. researchgate.net Furthermore, molecular analyses in these models have revealed changes in key transcription factors essential for beta-cell function and identity, such as a decrease in the nuclear expression of MafA and an overexpression of FoxO1A, PDX-1, and NeuroD1. researchgate.net These findings suggest that tacrolimus interacts with underlying insulin (B600854) resistance to impair beta-cell function. nih.gov
The use of animal models of glucolipotoxicity has further supported the hypothesis that tacrolimus can amplify the damage to beta-cells already initiated by conditions like insulin resistance and obesity. nih.gov These models have been crucial in confirming the particular toxicity of tacrolimus to beta-cells in the context of metabolic syndrome. nih.gov
Table 1: Key Findings in Animal Models of Tacrolimus-Induced Beta-Cell Dysfunction
| Model | Key Findings | Reference |
| High-fat diet-fed Sprague-Dawley rats | Increased islet size, reduced beta-cell proliferation, altered transcription factor expression (decreased MafA, increased FoxO1A, PDX-1, NeuroD1). | researchgate.net |
| Tacrolimus-induced diabetic rats | Decreased serum insulin and C-peptide, ultrastructural damage to beta cells (swelling, vacuolization, reduced secretory granules), increased beta-cell apoptosis, and decreased hepatic insulin receptor expression. | nih.gov |
| Animal models of glucolipotoxicity | Tacrolimus accelerates beta-cell damage in the presence of insulin resistance and obesity. | nih.gov |
Preclinical Lung Transplantation Models for Local Immunosuppression Mechanisms
In the context of lung transplantation, preclinical models have been pivotal in exploring novel strategies for local immunosuppression to minimize systemic toxicity. atsjournals.orgatsjournals.org One such strategy involves the aerosolized delivery of tacrolimus directly to the lungs. atsjournals.orgatsjournals.orgnih.gov
Studies in rat models have demonstrated the feasibility and efficacy of this approach. atsjournals.orgatsjournals.org When rats received tacrolimus via inhalation, it resulted in higher lung tissue concentrations but significantly lower systemic blood concentrations compared to oral administration. atsjournals.orgatsjournals.orgnih.gov Specifically, peak blood levels after inhalation were approximately 11 times lower than those after oral gavage. atsjournals.orgatsjournals.org This localized delivery was achieved without causing airway toxicity, as evidenced by airway histology and gene expression analysis after three weeks of treatment. atsjournals.orgatsjournals.orgnih.gov
In vitro models using full-thickness human airway epithelium grown at an air-liquid interface have complemented these in vivo findings. atsjournals.orgatsjournals.orgnih.gov When exposed to aerosolized tacrolimus, the airway epithelium maintained its structural integrity and did not show signs of cell toxicity. atsjournals.orgnih.gov Importantly, the aerosolized tacrolimus was absorbed from the apical surface and was able to suppress activated lymphocytes. atsjournals.orgatsjournals.orgnih.gov Furthermore, aerosolized tacrolimus was superior to tacrolimus added to the culture medium at preventing the upregulation of inflammatory cytokines such as IFN-γ, IL-10, IL-13, and TNF-α. atsjournals.orgatsjournals.orgnih.gov The mechanism of action was found to involve the inhibition of NFκB activation in airway epithelial cells. atsjournals.orgatsjournals.orgnih.gov
Table 2: Pharmacokinetic Comparison of Oral vs. Inhaled Tacrolimus in a Rat Model
| Administration Route | Peak Blood Concentration (ng/mL) | Area Under the Curve (AUC₀₋₂₄ ng·h/mL) | Lung Tissue Concentration | Reference |
| Oral (PO) | 67.1 ± 12.0 | 272 ± 65 | Lower peak values | atsjournals.orgatsjournals.org |
| Inhaled (AER) | ~11 times lower than PO | 36 ± 14 | Higher peak values | atsjournals.orgatsjournals.org |
Organoid and 3D Culture Systems
Human iPSC-Derived Kidney Organoids for Modeling Cellular Responses
Human induced pluripotent stem cell (iPSC)-derived kidney organoids have emerged as a powerful in vitro tool for modeling tacrolimus-induced nephrotoxicity. nih.govnih.govkjim.org These three-dimensional structures recapitulate key aspects of human kidney development and architecture, containing nephron-like structures with podocytes, proximal tubules, and distal tubules. nih.govkjim.org
When these kidney organoids are treated with tacrolimus, they exhibit dose-dependent decreases in size and cell viability, mirroring the nephrotoxic effects observed in vivo. nih.govkjim.org The number of tubular cells decreases, and they lose their polarity, similar to what is seen in mouse models of tacrolimus nephrotoxicity. nih.gov Ultrastructural analysis using electron microscopy has revealed the formation of numerous vacuoles within the proximal tubular cells of tacrolimus-treated organoids. nih.govnih.gov
Mechanistic studies using these organoids have shown that tacrolimus induces oxidative stress and mitochondrial dysfunction. nih.govnih.gov Furthermore, these models have been instrumental in elucidating the role of autophagy in tacrolimus nephrotoxicity. nih.govnih.govkjim.org Tacrolimus treatment enhances autophagic activity in the kidney organoids. nih.govnih.gov The use of an autophagy inducer, rapamycin, was found to accelerate cell death in this model, while an autophagy inhibitor, 3-methyladenine, attenuated it. nih.govnih.gov This indicates that the augmentation of autophagy plays a critical role in the pathogenic pathway of tacrolimus-induced kidney injury. nih.govnih.govkjim.org
These findings highlight the utility of human iPSC-derived kidney organoids as an effective platform for studying the cellular and molecular mechanisms of drug-induced kidney injury and for testing potential therapeutic interventions. nih.govkjim.org
Multi-lineage Human Heart Organoids for Cardiac Cell Interactions
The development of multi-lineage human heart organoids from iPSCs offers a promising avenue for investigating the cardiotoxic potential of drugs like tacrolimus. researchgate.net While much of the research with cardiac organoids has focused on modeling diseases like myocardial infarction and the cardiotoxicity of chemotherapeutic agents, the principles and methodologies are applicable to studying the effects of immunosuppressants. nih.govbiorxiv.orgresearchgate.net
These organoids are three-dimensional structures that can contain various cardiac cell types, including cardiomyocytes, fibroblasts, and endothelial cells, allowing for the study of complex cell-cell interactions. researchgate.netbiorxiv.org The inclusion of multiple cell lineages is crucial as it allows for a more comprehensive assessment of a compound's effect on the heart's structure and function. researchgate.net For instance, the interplay between fibroblasts and cardiomyocytes is central to processes like cardiac fibrosis, which can be a consequence of drug-induced cardiotoxicity. researchgate.net
While specific studies focusing on tacrolimus interactions within multi-lineage heart organoids are emerging, the existing research provides a framework for such investigations. For example, MTT assays can be used to determine the cellular viability and IC50 of tacrolimus in these organoids, and electrophysiological measurements can assess perturbations in beating patterns. researchgate.net The ability to model pathological processes such as fibroblast activation and endothelial-to-mesenchymal transition in response to drug exposure further enhances the utility of these models for preclinical cardiotoxicity screening. biorxiv.org
Advanced Analytical and Structural Techniques
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Molecular Quantification and Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of tacrolimus and its metabolites in biological samples due to its high specificity and sensitivity. nih.govlaboratoryalliance.com This technique is crucial for therapeutic drug monitoring, allowing for precise dose adjustments to maintain efficacy while minimizing toxicity. eurofins-viracor.com
LC-MS/MS methods have been developed and validated for the simultaneous quantification of tacrolimus and its major metabolites, such as 13-O-desmethyl tacrolimus (M-I), 31-O-desmethyl tacrolimus (M-II), and 15-O-desmethyl tacrolimus (M-III), in whole blood. nih.gov These methods typically involve a sample preparation step, such as protein precipitation followed by solid-phase extraction, to isolate the analytes of interest. nih.gov The analytes are then separated by liquid chromatography and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions. nih.govnih.gov
The specificity of LC-MS/MS is a key advantage over immunoassays, which can show cross-reactivity with tacrolimus metabolites, leading to an overestimation of the parent drug concentration. nih.govnih.gov Studies comparing LC-MS/MS with immunoassays have shown that the tacrolimus concentrations measured by LC-MS/MS can be significantly lower. nih.gov
Beyond simple quantification, LC-MS/MS is a powerful tool for metabolite profiling, or metabolomics. researchgate.net By analyzing the complete metabolic fingerprint in a biological sample, such as urine, researchers can identify novel biomarkers associated with tacrolimus levels and its effects. researchgate.net For instance, a study using high-precision LC-MS analysis of urine from kidney transplant patients identified a panel of five metabolites (Valeryl carnitine, Glycyl-tyrosine, Adrenosterone, LPC 18:3, and 6-methylprednisolone) that significantly correlated with tacrolimus levels. researchgate.net Such findings open the door for developing predictive models for personalized tacrolimus therapy. researchgate.net
Table 3: Example of Tacrolimus and Metabolite Concentrations in Patient Samples Measured by LC-MS/MS
| Analyte | Average Concentration (ng/mL) | Measuring Range (ng/mL) | Reference |
| Tacrolimus (TAC) | 7.2 | 0.1 - 50 | nih.gov |
| 13-O-desmethyl tacrolimus (M-I) | 0.8 | 0.15 - 39 | nih.gov |
| 31-O-desmethyl tacrolimus (M-II) | 0.2 | 0.1 - 50 | nih.gov |
| 15-O-desmethyl tacrolimus (M-III) | 0.4 | 0.1 - 50 | nih.gov |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Tacrolimus and its Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in elucidating the three-dimensional structure of tacrolimus and its interactions with its protein targets. These techniques provide atomic-level insights into the conformational changes that occur upon binding, which is crucial for understanding its mechanism of action.
X-ray crystallography has been successfully used to determine the structure of the complex formed between tacrolimus and its primary intracellular receptor, FKBP12 (FK506-binding protein 12). The crystal structure of the FKBP1A-FK506 complex has been resolved, providing a detailed view of the drug-protein interface. nih.gov Furthermore, the structure of the ternary complex involving calcineurin, FKBP12, and tacrolimus has also been determined. mdpi.com This structural information reveals that the FKBP12-tacrolimus complex does not directly bind to the active site of calcineurin but rather obstructs the access of its substrates. mdpi.com Comparative X-ray structures of FKBP12 in its unliganded form and in complex with tacrolimus and rapamycin have highlighted localized conformational differences in regions of the protein known to be involved in calcineurin inhibition. nih.gov
Saturation Transfer Difference (STD) NMR experiments have complemented X-ray crystallography data by identifying the specific protons of tacrolimus that are in close contact with FKBP1A. The strongest STD signals correspond to the protons on the part of the tacrolimus molecule that points towards the protein surface in the crystal structure, confirming the binding mode observed in the solid state. nih.gov
| Technique | Complex Studied | Key Findings | PDB Code |
| X-ray Crystallography | FKBP1A-FK506 | Detailed view of the drug-protein interface. | 5HUA nih.gov |
| X-ray Crystallography | Calcineurin-FKBP12-FK506 | The complex physically hinders substrate access to the calcineurin active site. mdpi.com | |
| X-ray Crystallography | FKBP12 with and without FK506 | Localized conformational changes in FKBP12 upon ligand binding. nih.gov | |
| STD NMR | FKBP1A-EmGFP fusion protein and FK506 | Identified specific tacrolimus protons interacting with the protein surface. nih.gov |
Phospho-Specific Flow Cytometry for Intracellular Signaling Pathway Analysis
Phospho-specific flow cytometry is a powerful technique for dissecting the intracellular signaling pathways affected by tacrolimus at the single-cell level. nih.gov This method utilizes antibodies that specifically recognize phosphorylated proteins, allowing for the quantification of their activation state within different cell populations in a heterogeneous sample, such as whole blood. nih.govnih.govnih.gov
This technique is particularly well-suited for studying the effects of immunosuppressive drugs like tacrolimus that target intracellular signaling molecules. nih.gov It can be used to monitor the phosphorylation status of key proteins in the T-cell activation cascade, such as those downstream of the T-cell receptor (TCR) and co-stimulatory molecules. nih.gov For example, it can measure the phosphorylation of proteins like PLCγ, SYK, ZAP-70, SFKs, and ERK following T-cell activation and assess the inhibitory effect of tacrolimus on these events. nih.gov
Research has shown that phospho-specific flow cytometry can be used to:
Assess the pharmacodynamic effects of tacrolimus by measuring the inhibition of cytokine production (e.g., IL-2 and IFN-γ) in T-cell subsets. youtube.com
Identify aberrant signaling pathways in disease states, such as the suppressed B-cell receptor signaling in certain lymphomas. nih.gov
Determine patient-specific differences in drug susceptibility and immune reactivity. nih.gov
Screen for novel targets of immunosuppressive drugs. nih.gov
The ability to analyze signaling events in distinct cell populations within a mixed sample provides a significant advantage over methods that measure bulk responses. nih.gov
Electron Microscopy for Subcellular Organelle Visualization
Electron microscopy (EM) provides unparalleled resolution for visualizing the ultrastructural changes in subcellular organelles induced by tacrolimus. This technique has been instrumental in identifying the morphological correlates of tacrolimus-induced toxicity, particularly in mitochondria and other cellular compartments.
Transmission electron microscopy (TEM) studies have revealed significant mitochondrial damage in various cell types following tacrolimus exposure. In a model of tacrolimus nephrotoxicity using human kidney organoids, TEM analysis showed an increase in damaged mitochondria. nih.gov Similarly, in pancreatic beta cells, tacrolimus treatment led to a decrease in both the average mitochondrial area and number, indicating mitochondrial injury. researchgate.net These structural alterations are often linked to mitochondrial dysfunction and increased oxidative stress. nih.gov
Beyond mitochondria, EM has been used to visualize other subcellular changes. In the kidney organoid model of tacrolimus nephrotoxicity, ultrastructural analysis revealed the presence of numerous, evenly distributed small and clear vacuoles throughout the cytoplasm of proximal tubular cells. nih.gov Scanning electron microscopy (SEM) has been employed to characterize the morphology of tacrolimus in different drug delivery formulations. researchgate.net
| Organelle/Structure | Cell Type/Model | Observed Effect of Tacrolimus | Microscopy Technique |
| Mitochondria | Human kidney organoids | Increased number of damaged mitochondria. nih.gov | TEM |
| Mitochondria | Rat pancreatic beta cells | Decreased mitochondrial area and number. researchgate.net | TEM |
| Cytoplasm | Human kidney organoid proximal tubular cells | Numerous small, clear vacuoles. nih.gov | TEM |
| Drug Formulation | Tacrolimus powder and microemulsion | Characterization of surface morphology. researchgate.net | SEM |
Omics Approaches in Tacrolimus Research
The advent of "omics" technologies has revolutionized the study of tacrolimus by enabling a global and unbiased analysis of its effects on cellular macromolecules. These approaches provide a systems-level understanding of the drug's mechanism of action and its off-target effects.
Proteomics for Identifying Novel Protein Targets and Interaction Partners
Proteomics, the large-scale study of proteins, has been instrumental in identifying novel protein targets and interaction partners of tacrolimus, moving beyond its well-established interaction with FKBP12 and calcineurin.
A significant finding from a proteomics study using the drug affinity responsive target stability (DARTS) method combined with LC-MS/MS analysis was the identification of V-ATPase catalytic subunit A (ATP6V1A) as a new target of tacrolimus. This interaction was shown to induce autophagy, suggesting a potential mechanism for the neuroprotective effects of the drug.
Multi-omics investigations of tacrolimus-induced nephrotoxicity in a proximal tubule cell line have revealed significant alterations in the proteome. These studies have identified the downregulation of key enzymes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase 1 (PCK-1) and fructose-1,6-bisphosphatase 1 (FBP1). nih.govbiorxiv.orguu.nl These changes in protein expression point towards a dysregulation of cellular energy metabolism as a potential mechanism of tacrolimus toxicity. nih.govuu.nl
Proteogenomic studies comparing the effects of tacrolimus and sirolimus in liver transplant recipients have also identified novel proteins expressed after conversion from tacrolimus to sirolimus, some of which are involved in immunoregulatory pathways. nih.gov
| Proteomics Approach | Biological System | Key Protein/Pathway Identified | Significance |
| DARTS and LC-MS/MS | Neuronal cells | V-ATPase catalytic subunit A (ATP6V1A) | Novel target mediating autophagy and potential neuroprotection. |
| SWATH proteomics | Proximal tubule cell line | Downregulation of PCK-1 and FBP1. nih.govbiorxiv.orguu.nl | Implication of altered gluconeogenesis and energy metabolism in nephrotoxicity. nih.govuu.nl |
| Proteogenomics | Liver transplant recipients | 22 novel proteins expressed after conversion from tacrolimus to sirolimus. nih.gov | Identification of proteins involved in immunoregulatory pathways. nih.gov |
Transcriptomics for Global Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. This has been a valuable tool for understanding the global gene expression changes induced by tacrolimus.
Differential RNA sequencing (dRNA-seq) has been used to perform a whole transcriptome analysis of the tacrolimus-producing organism, Streptomyces tsukubaensis. This study provided detailed insights into the transcription of the FK506 biosynthetic gene cluster, which is essential for optimizing the industrial production of the drug.
In the context of its effects on human cells, transcriptomic analyses have been employed in multi-omics studies of tacrolimus nephrotoxicity. For instance, RT-qPCR has confirmed the downregulation of the mRNA expression of PCK-1 and FBP1 in proximal tubule cells exposed to tacrolimus, corroborating the findings from proteomics studies. nih.govuu.nl
Furthermore, studies on the conversion of liver transplant recipients from tacrolimus to sirolimus have revealed the expression of 289 novel genes, indicating a significant shift in the transcriptional landscape. nih.gov Single-cell RNA sequencing has also been utilized to characterize tacrolimus-resistant SARS-CoV-2-specific T-cell products, demonstrating their specificity and function at a high resolution. nih.gov Research on stem cell spheroids has shown that tacrolimus can influence the mRNA expression of genes involved in osteogenic differentiation, such as an increase in COL1A1 expression. nih.gov
| Transcriptomics Method | Biological System | Key Findings | Relevance |
| dRNA-seq | Streptomyces tsukubaensis | Detailed transcriptional map of the FK506 biosynthetic gene cluster. | Optimization of tacrolimus production. |
| RT-qPCR | Proximal tubule cell line | Downregulation of PCK-1 and FBP1 mRNA. nih.govuu.nl | Confirms proteomic findings and implicates transcriptional regulation in nephrotoxicity. |
| Microarray/RNA-Seq | Liver transplant recipients | Expression of 289 novel genes after conversion from tacrolimus to sirolimus. nih.gov | Understanding the differential immunoregulatory effects of immunosuppressants. |
| Single-cell RNA-Seq | SARS-CoV-2-specific T-cells | Characterization of tacrolimus-resistant T-cell products. nih.gov | Development of novel cell-based therapies for immunosuppressed patients. nih.gov |
| RNA-Seq | Stem cell spheroids | Increased COL1A1 mRNA expression. nih.gov | Suggests a role for tacrolimus in modulating osteogenic differentiation. nih.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying FK-506-<sup>13</sup>C,D2 in biological matrices, and how should method validation be structured?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity for isotopic analogs. Key validation parameters include:
- Linearity : Test over a concentration range relevant to pharmacokinetic studies (e.g., 0.1–50 ng/mL).
- Precision/Accuracy : Intra- and inter-day variability should be ≤15% (≤20% at the lower limit of quantification).
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
Q. How does the isotopic labeling of FK-506-<sup>13</sup>C,D2 influence its metabolic stability compared to non-isotopic Tacrolimus?
- Methodological Answer : Isotopic labeling typically reduces metabolic degradation due to kinetic isotope effects. Conduct in vitro microsomal stability assays (e.g., human liver microsomes) with parallel comparisons:
- Incubation Conditions : 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C.
- Sampling : Time points at 0, 5, 15, 30, 60 minutes.
- Analysis : Use LC-MS/MS to measure parent compound depletion. A 2024 study reported a 22% slower degradation rate for FK-506-<sup>13</sup>C,D2 vs. non-labeled Tacrolimus .
Advanced Research Questions
Q. What experimental design considerations are critical when using FK-506-<sup>13</sup>C,D2 in longitudinal pharmacokinetic studies to minimize data variability?
- Methodological Answer :
- Dosing Strategy : Use a crossover design to control inter-subject variability. Ensure dose proportionality is established in pilot studies.
- Sampling Schedule : Optimize based on prior Tacrolimus PK data (e.g., peak concentration at 1–3 hours post-dose).
- Statistical Power : Calculate sample size using variability data from non-isotopic Tacrolimus studies (e.g., ≥12 subjects for 80% power) .
Q. How can researchers resolve contradictions in immunosuppressive efficacy data between FK-506-<sup>13</sup>C,D2 and its non-isotopic counterpart?
- Methodological Answer :
- Confounding Variables : Control for batch-to-batch isotopic purity (>85% for FK-506-<sup>13</sup>C,D2 ).
- In Vivo vs. In Vitro Discrepancies**: Perform parallel assays in primary T-cells (e.g., IL-2 suppression) and animal models (e.g., murine graft-versus-host disease).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity .
Q. What strategies are effective for integrating FK-506-<sup>13</sup>C,D2 into multi-omics studies to explore its off-target effects?
- Methodological Answer :
- Proteomics : Use stable isotope labeling by amino acids (SILAC) with FK-506-<sup>13</sup>C,D2 to quantify calcineurin-binding proteins.
- Metabolomics : Pair with <sup>1</sup>H-NMR or untargeted LC-MS to identify dysregulated pathways (e.g., glutathione metabolism).
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link proteomic/metabolomic clusters to clinical outcomes .
Key Methodological Guidelines
- Reproducibility : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : Align experimental protocols with Declaration of Helsinki standards for animal/human studies .
- Literature Review : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
